Ethyl 5-fluoro-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHMRMAZCHHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382492 | |
| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-12-9 | |
| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate
Abstract: Ethyl 5-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, an important structural motif in medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, detailed analytical characterization, and its applications in research and drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound, also known as ethyl 5-fluorosalicylate, is an aromatic ester. The structure consists of a benzene ring substituted with a hydroxyl group, an ethyl ester group, and a fluorine atom. The hydroxyl and ester groups are ortho to each other, while the fluorine atom is in the para position relative to the hydroxyl group.
Molecular Structure:
(Note: A 2D chemical structure image would be placed here in a final document.)
The fluorine atom at the C5 position significantly influences the molecule's electronic properties. It is a strongly electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, ethyl salicylate. This modification can alter binding affinities in biological targets and affect metabolic stability, making it a point of interest for drug design.
Physicochemical Data Summary:
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Fluoro-2-hydroxybenzoic acid ethyl ester | [1] |
| CAS Number | 443-12-9 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | (Not specified, likely a solid or liquid) | N/A |
| Boiling Point | 145-147 °C at 60 Torr | [1] |
| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [1] |
| Density | ~1.257 g/cm³ | [1] |
Synthesis and Purification: A Validated Protocol
The most common and straightforward method for preparing this compound is through the Fischer esterification of its parent carboxylic acid, 5-fluorosalicylic acid. This acid-catalyzed reaction with ethanol is a classic and reliable method for obtaining high yields of the desired ester.[2]
Causality in Experimental Design:
The choice of a strong acid catalyst, such as sulfuric acid, is crucial. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is typically performed under reflux to increase the reaction rate. Since esterification is a reversible reaction, using an excess of one reagent (in this case, ethanol, which also serves as the solvent) helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer Esterification
Reagents & Equipment:
-
5-Fluorosalicylic acid (1.0 eq)
-
Anhydrous Ethanol (serves as solvent and reagent, ~10-20 fold excess)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluorosalicylic acid (e.g., 10.0 g, 64.05 mmol).
-
Reagent Addition: Add an excess of anhydrous ethanol (e.g., 100 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold water or ice (~200 mL).
-
Workup - Neutralization: The product may precipitate or form an oil. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirmation of the structure and assessment of purity are critical. Standard analytical techniques such as NMR, IR, and Mass Spectrometry are employed.
| Technique | Expected Data Features |
| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling).- Ethyl Group: A quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm.[3]- Hydroxyl Proton: A broad singlet, whose chemical shift is concentration-dependent. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.- Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant.- Ethyl Group Carbons: Two signals in the aliphatic region. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3100-3500 cm⁻¹ (phenolic OH).- C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ (ester carbonyl).- C-F Stretch: An absorption in the fingerprint region, typically around 1100-1250 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 184.16). |
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The 2-hydroxybenzoic acid scaffold is a privileged structure in drug discovery, known for its role in anti-inflammatory drugs and other therapeutic agents.[4] The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
Role as a Synthetic Building Block
The compound's three functional groups—phenolic hydroxyl, ester, and the fluorinated aromatic ring—offer multiple handles for chemical modification.
-
The hydroxyl group can be alkylated, acylated, or used in coupling reactions.
-
The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide.
-
The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
Derivatives of fluorinated salicylic acids are investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, and in the development of selective enzyme inhibitors.[5][6] For instance, halogenated salicylates have been incorporated into novel sulfonamides to explore their antimicrobial activities.[7]
Example Synthetic Pathway Diagram
This diagram illustrates how this compound can be used as a starting material for a hypothetical drug candidate.
Caption: Use as a precursor in a multi-step synthesis.
Safety and Handling
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye damage/irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its preparation via Fischer esterification is a robust and scalable process. The presence of the fluorine atom imparts unique chemical and physical properties that are highly desirable in the design of new pharmaceutical compounds. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists and researchers aiming to leverage this versatile molecule in their work.
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Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid. Synthetic Communications, 30(3), 397-405. [Link]
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118-61-6 Ethyl salicylate C9H10O3, Formula,NMR,Boiling Point,Density,Flash Point. Chemical Synthesis. [Link]
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2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480. PubChem. [Link]
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ethyl salicylate, 118-61-6. The Good Scents Company. [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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decanoic acid, 334-48-5. The Good Scents Company. [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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Ethyl 5-fluoro-2-hydroxybenzoate molecular weight
An In-Depth Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate: Properties, Synthesis, and Applications
Introduction
This compound is a fluorinated aromatic ester belonging to the salicylate family. As a functionalized benzene derivative, it serves as a valuable and versatile building block in organic synthesis. The strategic placement of the fluorine atom, hydroxyl group, and ethyl ester moiety on the aromatic ring imparts unique physicochemical properties that make it a compound of significant interest for researchers in medicinal chemistry, drug development, and materials science. The electron-withdrawing nature of fluorine can profoundly influence molecular interactions, metabolic stability, and binding affinity to biological targets, making fluorinated analogues of bioactive compounds a cornerstone of modern pharmaceutical design.[1]
This technical guide provides a comprehensive overview of this compound, beginning with its fundamental molecular characteristics. It details a robust, field-proven protocol for its synthesis via Fischer esterification and outlines a systematic workflow for its analytical characterization to ensure structural integrity and purity. Furthermore, this document explores its potential applications as a precursor in the development of novel therapeutic agents, drawing connections to the established bioactivity of related salicylate structures.
Physicochemical Properties and Molecular Characteristics
The foundational characteristics of a compound dictate its behavior in chemical and biological systems. The molecular weight, derived from its atomic composition, is a primary identifier. For this compound, the molecular formula is C₉H₉FO₃, yielding a precise molecular weight that is critical for all stoichiometric calculations in synthesis and quantitative analysis.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.16 g/mol | [2] |
| CAS Number | 443-12-9 | [2] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | 145-147 °C (at 60 Torr) | [2] |
| Density | 1.257 ± 0.06 g/cm³ | [2] |
| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [2] |
| Flash Point | 108.5 ± 23.2 °C | [2] |
Synthesis Protocol: Fischer Esterification
The synthesis of this compound is most reliably achieved through the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-hydroxybenzoic acid. This acid-catalyzed reaction with ethanol is a classic, efficient, and scalable method for preparing esters. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-fluoro-2-hydroxybenzoic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.).
-
Causality: Using a large excess of ethanol drives the reaction equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle. Sulfuric acid protonates the carbonyl, activating the carboxylic acid for nucleophilic attack.
-
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.
-
Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 5-fluoro-2-hydroxybenzoic acid, converting it to its water-soluble sodium salt, which facilitates its removal during extraction.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient system. This step is crucial for removing any side products and residual starting materials.
Analytical Characterization Workflow
Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.
Characterization Flow Diagram
Caption: A comprehensive workflow for the analytical validation of synthesized compounds.
Detailed Analytical Protocols
-
Mass Spectrometry (MS):
-
Protocol: Analyze a dilute solution of the purified product via Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result: The mass spectrum should display a prominent molecular ion peak [M]+ or protonated molecule peak [M+H]+ corresponding to the calculated molecular weight (m/z ≈ 184.16). This provides direct evidence of the compound's elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Acquire the IR spectrum of the neat sample (if liquid) or as a KBr pellet/thin film.
-
Expected Result: The spectrum will confirm the presence of key functional groups. Look for a broad absorption band around 3200-3400 cm⁻¹ (O-H stretch of the phenol), a sharp, strong peak around 1680-1700 cm⁻¹ (C=O stretch of the ester), and a characteristic C-F stretching band around 1200-1250 cm⁻¹.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.
-
Expected Results:
-
¹H NMR: Will show distinct signals for the aromatic protons (3H), the phenolic hydroxyl proton (1H, often broad), and the ethyl group protons (a quartet for the -CH₂- at ~4.4 ppm and a triplet for the -CH₃ at ~1.4 ppm). The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.
-
¹³C NMR: Will display nine distinct carbon signals, including the ester carbonyl (~165-170 ppm), the aromatic carbons (with the C-F bond causing a large C-F coupling constant), and the two carbons of the ethyl group.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of one fluorine environment in the molecule.
-
-
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in the combination of a reactive phenol, an ester that can be hydrolyzed or aminated, and a fluorine atom that enhances bioactivity and metabolic stability.
Potential Research Pathways
Caption: Key research and development pathways originating from this compound.
-
Medicinal Chemistry:
-
Anti-Inflammatory Drugs: Salicylates are the parent class of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[4] This fluorinated analogue can serve as a starting point for synthesizing novel NSAIDs with potentially improved potency or a modified side-effect profile.
-
Enzyme Inhibitors: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer.[5] this compound is an ideal scaffold for building a library of compounds to screen against SIRT5 and other sirtuin family members.
-
Antimicrobial Agents: The core structure can be elaborated into more complex heterocyclic systems, such as chromanes, which have shown promising activity against M. tuberculosis.[6]
-
-
Materials Science: The presence of the fluorine atom and reactive handles makes it a candidate for the synthesis of specialty polymers and functional materials where properties like thermal stability, hydrophobicity, and low surface energy are desired.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues provide a strong basis for hazard assessment. Mthis compound is classified as a skin, eye, and respiratory irritant.[7] The non-fluorinated parent, Ethyl salicylate, is listed as harmful if swallowed and a skin irritant.[8][9]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear standard chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical intermediate of considerable strategic importance. Its molecular weight of 184.16 g/mol and distinct physicochemical properties, governed by its trifunctional nature, make it readily synthesizable and purifiable through standard laboratory techniques. The detailed protocols for its synthesis and characterization provided herein offer a reliable framework for its preparation and validation. Its true potential is realized in its application as a versatile building block for creating novel molecules with tailored biological activities, particularly in the pursuit of new anti-inflammatory, anti-cancer, and antimicrobial agents. This guide serves as a foundational resource for researchers aiming to leverage this compound in their advanced scientific endeavors.
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5-Fluorosalicylaldehyde | C7H5FO2 . PubChem, National Institutes of Health. [Link]
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Ethylparaben . Wikipedia. [Link]
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Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors . National Center for Biotechnology Information, PMC. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]
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Synthesis of 5-Fluoro Salicylic Acid . ResearchGate. [Link]
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Ethyl Parahydroxybenzoate . Japanese Pharmacopoeia. [Link]
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Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations . PubMed. [Link]
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Ethyl 5-fluoro-2-hydroxybenzoate safety data sheet
Conclusion from Read-Across: The consistent findings of skin and eye irritation across all close analogues, coupled with the acute oral toxicity of the parent ester, strongly support the GHS classification provided in Section 2. The fluorinated analogues also point towards a potential for respiratory tract irritation. There is no evidence from the available data to suggest carcinogenicity or genotoxicity. [2][14]
References
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Capot Chemical. (2013, September 11). MSDS of 5-Fluoro-2-hydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]
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PubChem. (n.d.). Mthis compound. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid sodium salt. Retrieved from [Link]
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RIFM. (2024, August 27). RIFM fragrance ingredient safety assessment, ethyl salicylate, CAS Registry Number 118-61-6. Retrieved from [Link]
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Fengchen Group. (n.d.). Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. Retrieved from [Link]
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Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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Athena Enzyme Systems. (n.d.). SODIUM BENZOATE - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of Ethyl 5-fluoro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of Ethyl 5-fluoro-2-hydroxybenzoate (CAS No. 443-12-9), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is paramount for its effective handling, characterization, and application in drug discovery and development. This document moves beyond a simple listing of data points to offer insights into the experimental context and the scientific implications of these properties.
Introduction: The Significance of Physical Properties in Drug Development
In the landscape of pharmaceutical sciences, the physical and chemical characteristics of a molecule are foundational to its journey from a laboratory curiosity to a therapeutic agent. For a compound like this compound, a substituted aromatic ester, its physical properties dictate its behavior in various experimental and physiological environments. These properties, including melting point, boiling point, solubility, and spectral characteristics, are not mere data points; they are critical parameters that inform process chemistry, formulation development, and even preliminary assessments of bioavailability. The introduction of a fluorine atom to the salicylate scaffold can significantly alter these properties, influencing intermolecular interactions and, consequently, the material's bulk characteristics. This guide will delve into these properties, providing both the available data and the scientific rationale behind their determination and relevance.
Core Physicochemical Data
A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on high-quality computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| CAS Number | 443-12-9 | [1] |
| Boiling Point | 145-147 °C at 60 Torr | [1] |
| Solubility (calculated) | 0.53 g/L in water at 25 °C | [1] |
| Density (calculated) | 1.257 g/cm³ | [1] |
Thermal Properties: Melting and Boiling Points
The thermal behavior of a compound is a critical indicator of its purity and physical state under various processing conditions.
Melting Point: A Key Purity Indicator
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. It is a fundamental property used to identify a compound and assess its purity. A sharp melting point range typically indicates a high degree of purity, while a broad range can suggest the presence of impurities.
Experimental Determination of Melting Point:
Workflow for Melting Point Determination using DSC:
Caption: Workflow for Melting Point Determination by DSC.
The causality behind this experimental choice lies in the high precision and reproducibility of DSC. It provides a thermodynamic measurement of the melting transition, offering more information than a simple visual capillary method.
Boiling Point: A Measure of Volatility
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key indicator of a compound's volatility.
For this compound, an experimental boiling point of 145-147 °C at a reduced pressure of 60 Torr has been reported.[1] The measurement at reduced pressure is crucial for compounds that may decompose at their atmospheric boiling point. This information is vital for purification by distillation and for assessing potential losses during solvent removal under vacuum.
Solubility Profile: Implications for Formulation and Bioavailability
Solubility is a critical physicochemical parameter that influences a drug's absorption and bioavailability. The calculated water solubility of this compound is 0.53 g/L at 25 °C , indicating it is very slightly soluble in water.[1] This low aqueous solubility is a common characteristic of many organic drug intermediates and has significant implications for drug development, often necessitating the use of co-solvents or formulation strategies to enhance dissolution.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its identity and structural integrity. While experimental spectra for this compound were not found in the initial searches, this section outlines the principles and expected features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-withdrawing nature of the fluorine and the ester group, and the electron-donating hydroxyl group will influence their chemical shifts.
-
Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons are expected, characteristic of an ethyl ester.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield chemical shift.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached functional groups. The carbon directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant.
Standard Protocol for NMR Sample Preparation:
Caption: Standard Workflow for NMR Sample Preparation and Analysis.
The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected FT-IR Spectral Features:
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is expected due to the hydroxyl group, with the broadness resulting from hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester and phenol will be present in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring will also be observed.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is expected for the carbon-fluorine bond.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR:
ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Expected Mass Spectrum Features (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (184.16 g/mol ) should be observed.
-
Fragment Ions: Fragmentation of the molecule is expected. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or ethylene (-CH₂=CH₂). The aromatic ring will also undergo characteristic fragmentation.
Conclusion
The physical properties of this compound are integral to its successful application in research and development. This guide has provided a detailed overview of its known and expected characteristics, along with the scientific principles and experimental protocols for their determination. A thorough understanding and careful measurement of these properties will undoubtedly facilitate its use as a valuable building block in the synthesis of novel therapeutic agents.
References
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Ethyl 5-fluoro-2-hydroxybenzoate: A Guide to Chemical Stability and Optimal Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As with any high-value chemical intermediate, ensuring its integrity from procurement to application is paramount. This guide provides an in-depth analysis of the factors governing the stability of this compound. We will dissect its molecular structure to predict potential degradation pathways, outline scientifically grounded storage and handling protocols, and provide a comprehensive framework for conducting a robust stability assessment. Our objective is to equip researchers with the necessary expertise to preserve the purity and performance of this compound, thereby ensuring the reliability and reproducibility of their experimental outcomes.
Physicochemical Characteristics
A foundational understanding of a compound's physicochemical properties is essential for developing appropriate handling and storage strategies. This compound is a derivative of salicylic acid, containing an ethyl ester, a hydroxyl group, and a fluorine atom on the benzene ring.[1] These features dictate its physical and chemical behavior.
The introduction of a fluorine atom at the 5-position can influence the molecule's electronic properties, potentially impacting its reactivity and stability compared to its non-fluorinated analog, ethyl salicylate. While extensive experimental data for the fluorinated compound is not widely published, we can compile its known properties and draw logical comparisons with related structures.
Table 1: Physicochemical Properties of this compound and its Non-fluorinated Analog.
| Property | This compound | Ethyl 2-hydroxybenzoate (Ethyl Salicylate) | Rationale for Comparison |
|---|---|---|---|
| CAS Number | 443-12-9 | 118-61-6 | Direct non-fluorinated analog. |
| Molecular Formula | C₉H₉FO₃[2] | C₉H₁₀O₃[3][4] | The addition of fluorine replaces a hydrogen atom. |
| Molecular Weight | 184.16 g/mol [2] | 166.17 g/mol [3][4] | Fluorine is heavier than hydrogen. |
| Appearance | Not specified, likely a solid or liquid | Clear, colorless to light yellow liquid[1][5] | Fluorination can alter melting point. |
| Boiling Point | 145-147 °C (at 60 Torr)[2] | ~234 °C (at 760 Torr)[1][3][5] | Data at different pressures; direct comparison is difficult. |
| Solubility | Very slightly soluble in water (0.53 g/L at 25°C, calculated)[2] | Sparingly soluble in water; soluble in alcohol and ether[3][4] | The polar hydroxyl group is offset by the largely nonpolar molecule. |
| Density | ~1.257 g/cm³[2] | ~1.128 g/cm³[1][3] | Fluorine substitution generally increases density. |
Intrinsic Stability Profile & Potential Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its ester and phenolic hydroxyl functional groups. The presence of the electron-withdrawing fluorine atom can modulate the reactivity of the aromatic ring.
Caption: Key functional groups influencing the stability of this compound.
Hydrolytic Degradation
The ester linkage is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases, yielding 5-fluorosalicylic acid and ethanol. The presence of moisture is a critical factor, and the degradation rate is highly dependent on pH and temperature.
-
Mechanism: Nucleophilic attack of a water molecule on the ester's carbonyl carbon. This process is significantly accelerated in alkaline conditions due to the formation of the more potent nucleophile, hydroxide (OH⁻), or in acidic conditions by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.
-
Causality: Storing the compound in neutral, anhydrous conditions is crucial. Exposure to humid air or dissolution in un-buffered aqueous solutions can initiate hydrolysis. The resulting 5-fluorosalicylic acid impurity can, in some cases, auto-catalyze further degradation.
Oxidative Degradation
The phenolic hydroxyl group makes the molecule susceptible to oxidation. This is a common degradation pathway for phenols, often leading to the formation of colored impurities, such as quinone-type species.
-
Mechanism: Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation). The reaction proceeds via free radical intermediates.
-
Causality: To mitigate oxidative degradation, the compound should be protected from air and light. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage or for high-purity reference standards. The use of amber vials or storage in a dark place is essential.
Photostability
Aromatic compounds, particularly those with hydroxyl substituents, can absorb UV light, leading to photolytic degradation. The non-fluorinated analog, ethyl salicylate, is known to discolor upon exposure to light.[3] It is reasonable to assume that this compound exhibits similar photosensitivity.
-
Mechanism: Absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage or reaction with oxygen to form photo-oxidative products.
-
Causality: Strict light protection is mandatory. This reinforces the need for storage in amber or opaque containers. For experiments conducted in solution, minimizing exposure to ambient and UV light is a critical procedural control.
Caption: Predicted primary degradation pathways for this compound.
Recommended Storage and Handling Procedures
Based on the intrinsic stability profile, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound.
-
Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended for long-term storage.[6] Avoid repeated freeze-thaw cycles if the material is a low-melting solid or viscous oil. For routine laboratory use, storage in a cool, dark cabinet away from heat sources is acceptable for shorter periods.
-
Atmosphere: For optimal stability, especially for reference standards or long-term storage, the compound should be stored under an inert atmosphere (nitrogen or argon).[6] This minimizes the risk of oxidation. After use, purge the container headspace with an inert gas before re-sealing.
-
Light: Protect from light at all times. Use amber glass vials or bottles.[3] If a clear container is necessary for visualization, it should be wrapped in aluminum foil or stored inside a light-blocking secondary container.
-
Moisture: The compound should be stored in a dry, well-ventilated place.[7] Ensure containers are tightly sealed to prevent the ingress of atmospheric moisture, which can promote hydrolysis. Use of a desiccator for storage of opened containers can provide an additional layer of protection.
-
General Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on data for analogous compounds, this substance may cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated area or a chemical fume hood.
Protocol for a Comprehensive Stability Assessment
To experimentally validate the stability of this compound for a specific application or formulation, a structured stability study is essential. This protocol provides a self-validating framework grounded in principles outlined by the International Council for Harmonisation (ICH).[9]
Objective
To determine the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to establish a stability-indicating analytical method.
Materials & Methods
-
Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard choice. The method must be capable of separating the intact compound from all potential degradation products.
-
Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and range before the study begins. Specificity is proven by demonstrating that the peaks for degradants do not co-elute with the main compound peak (peak purity analysis using a photodiode array detector is recommended).
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition. A co-solvent like acetonitrile may be needed due to its low water solubility.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is typically rapid.
-
Oxidation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.
-
Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in foil to shield it from light.
-
Sampling and Analysis: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute to a suitable concentration and analyze by the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of remaining this compound.
-
Determine the percentage of each degradation product formed.
-
Assess the mass balance to ensure all major degradation products are accounted for.
-
Use LC-MS/MS to identify the structure of significant degradation products to confirm the proposed pathways.
-
Conclusion
The stability of this compound is governed by its susceptibility to hydrolysis at the ester linkage and oxidation of its phenolic group, with photosensitivity being an additional critical factor. While it is a robust molecule under ideal conditions, its integrity can be compromised by exposure to moisture, oxygen, light, and non-neutral pH.
For drug development professionals and researchers, adherence to stringent storage protocols—specifically, storage in a cool, dry, dark environment, preferably under an inert atmosphere —is non-negotiable for preserving the compound's purity. The implementation of a systematic stability assessment, including forced degradation studies, provides the ultimate assurance of a compound's behavior and is a cornerstone of sound scientific and pharmaceutical development.
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Navigating the Nomenclature of a Key Pharmaceutical Building Block: A Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synonyms, alternative names, and essential identifiers for the chemical compound Ethyl 5-fluoro-2-hydroxybenzoate. A comprehensive understanding of its nomenclature is critical for unambiguous communication in research, synthesis, and regulatory documentation.
Chemical Identity and Nomenclature
This compound is a fluorinated aromatic compound with significant applications as a building block in the synthesis of pharmaceutically active ingredients. Its chemical identity is defined by a benzene ring substituted with a fluorine atom, a hydroxyl group, and an ethyl ester group.
The nomenclature of this compound can be approached from several perspectives, leading to a variety of synonyms and alternative names encountered in scientific literature, chemical supplier catalogs, and patents.
Systematic and Common Names
The most systematic and universally recognized name, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of all functional groups on the benzene ring.
A widely used and accepted common name is Ethyl 5-fluorosalicylate . This name is derived from its parent acid, 5-fluorosalicylic acid. Salicylic acid is the common name for 2-hydroxybenzoic acid, and its esters are referred to as salicylates.
Other descriptive names that may be encountered include:
-
5-FLUORO-2-HYDROXYBENZOIC ACID ETHYL ESTER[]
-
Benzoic acid, 5-fluoro-2-hydroxy-, ethyl ester
It is crucial for researchers to recognize these names as interchangeable to ensure accurate literature searches and material procurement.
Tabulated Identifiers
For unequivocal identification, a combination of its chemical name and registry numbers should be utilized. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 443-12-9 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| SMILES Code | O=C(OCC)C1=CC(F)=CC=C1O |
| InChI Key | Not readily available in search results |
Structural Context and Nomenclature Rationale
The various names for this compound arise from different systematic and semi-systematic naming conventions. Understanding the underlying chemical structure provides clarity on the origins of these synonyms.
The core of the molecule is a benzoic acid scaffold, which is a benzene ring attached to a carboxylic acid. In this case, the carboxylic acid is esterified with an ethyl group, leading to the "ethyl benzoate" portion of the name. The benzene ring is further substituted with a hydroxyl (-OH) group at the 2-position and a fluorine (-F) atom at the 5-position.
The common name, Ethyl 5-fluorosalicylate, emphasizes its relationship to salicylic acid (2-hydroxybenzoic acid). This naming convention is prevalent in the pharmaceutical and fine chemicals industries.
The following diagram illustrates the chemical structure and the relationships between the parent compounds and their corresponding esters, providing a visual guide to the nomenclature.
Caption: Nomenclature relationship of this compound.
Role as a Key Building Block in Drug Discovery
Fluorinated building blocks are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties. This compound is a valuable synthon, or building block, for the construction of more complex molecules, particularly in the development of novel therapeutics.
A notable example of its application is in the synthesis of the heat shock protein 90 (HSP90) inhibitor, TAS-116 (pimitespib) . HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous proteins involved in cancer cell growth and survival, making it a key target for cancer therapy.[2] TAS-116 has shown potent antitumor activity in preclinical models and has been investigated in clinical trials for the treatment of various cancers, including gastrointestinal stromal tumors.[2][3] The synthesis of TAS-116 and its analogues often involves the use of intermediates derived from or structurally related to this compound.[4]
Representative Synthesis Protocol: Fischer-Speier Esterification
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 5-fluorosalicylic acid, with ethanol in the presence of an acid catalyst.
Causality Behind Experimental Choices
The Fischer esterification is a reversible reaction.[5] To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the alcohol, is used.[5] The alcohol, in this case ethanol, can also serve as the solvent for the reaction. The removal of water, the other product of the reaction, can also shift the equilibrium to the right.[5] An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[5]
Step-by-Step Methodology
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
5-Fluorosalicylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluorosalicylic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product with high purity.
Experimental Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Conclusion
A precise understanding of the nomenclature and chemical context of this compound is indispensable for scientists and researchers in the pharmaceutical industry. Its role as a key building block in the synthesis of innovative drugs like TAS-116 underscores its importance. This guide provides a foundational understanding of its synonyms, identifiers, and a practical synthesis approach, thereby facilitating its effective utilization in drug discovery and development endeavors.
References
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- Koga, H., et al. (2014). TAS-116, a highly selective inhibitor of heat shock protein 90α and β, demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models. Cancer Research, 74(22), 6675-6685.
- Uno, T., et al. (2013). Abstract C127: TAS-116, an orally available HSP90α/β selective inhibitor: Synthesis and biological evaluation. Molecular Cancer Therapeutics, 12(11_Supplement), C127–C127.
- Tawara, I., et al. (2021). TAS-116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia. Cancer Science, 113(2), 756-767.
- Doi, T., et al. (2020). Efficacy and safety of TAS-116, an oral inhibitor of heat shock protein 90, in patients with metastatic or unresectable gastrointestinal stromal tumour refractory to imatinib, sunitinib and regorafenib: a phase II, single-arm trial. ESMO Open, 5(5), e000853.
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The Strategic Placement of Fluorine: A Theoretical and Practical Guide to Fluorinated Benzoates for Drug Discovery Professionals
Introduction: Beyond a Simple Halogen Swap
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has transcended mere empirical observation to become a cornerstone of rational drug design.[1] Among the various fluorinated motifs, fluorinated benzoates represent a particularly versatile and impactful class of compounds. Their prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to the profound and often nuanced influence of fluorine on molecular properties.[2][3] This guide provides a deep dive into the theoretical underpinnings of fluorinated benzoates, connecting quantum chemical principles to tangible outcomes in drug development, such as enhanced metabolic stability, modulated acidity, and improved binding affinity.[1][4][5] We will explore the causality behind the experimental choices in their synthesis and analysis, offering field-proven insights for researchers and scientists.
The Dual Nature of Fluorine: A Theoretical Deep Dive
The unique properties of fluorinated benzoates stem from the fundamental electronic characteristics of the fluorine atom. Its high electronegativity and the nature of its orbital interactions with the aromatic ring create a delicate interplay of opposing electronic effects.
The Inductive Effect: An Electron-Withdrawing Powerhouse
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework of the benzene ring.[6] This effect reduces the electron density of the aromatic system, a property that has significant consequences for the molecule's reactivity and acidity.[7][8]
The Resonance Effect: A Counterintuitive Electron Donation
Contrary to its inductive effect, fluorine can also act as an electron-donating group through resonance (+M or +R effect).[6] The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring.[6] However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the aromatic carbons, this resonance effect is generally weaker than its inductive effect.[9][10]
"Fluoromaticity": A New Level of Stability
Recent studies have introduced the concept of "fluoromaticity," where the addition of fluorine atoms to an aromatic ring contributes a new set of π-bonding and antibonding orbitals.[11] This can lead to increased stabilization of the ring, resulting in shorter bond lengths and a higher resistance to addition reactions.[11] This enhanced stability contributes to the high thermal and chemical resistance observed in many fluorinated aromatic compounds.[11]
Caption: Interplay of inductive and resonance effects of fluorine on the benzoate ring.
The Impact of Fluorination on Physicochemical Properties
The electronic perturbations caused by fluorine substitution translate directly into measurable changes in the physicochemical properties of benzoates. These changes are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Acidity (pKa)
The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion formed upon deprotonation of the benzoic acid.[12][13] This stabilization facilitates the release of the proton, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa).[12][13] The position of the fluorine substituent has a pronounced effect on the magnitude of this change, with ortho-substitution generally leading to the greatest increase in acidity due to the proximity of the fluorine atom to the carboxylic acid group.[14][15]
Lipophilicity (LogP)
Fluorine is a lipophilic atom, and its incorporation into a molecule generally increases its lipophilicity (LogP). This is a crucial parameter in drug design, as it influences a compound's ability to cross cell membranes and its distribution in the body. However, the relationship is not always linear and can be influenced by the overall molecular context.
Metabolic Stability
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[3][4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic half-life of a drug can be significantly increased.[3][4][5]
Quantitative Data Summary
| Property | Effect of Fluorination | Rationale |
| Acidity (pKa) | Decreases (Acidity Increases) | Inductive electron withdrawal stabilizes the carboxylate anion.[12][13] |
| Lipophilicity (LogP) | Generally Increases | Fluorine is a lipophilic atom. |
| Metabolic Stability | Increases | The strong C-F bond is resistant to enzymatic cleavage.[3] |
pKa Values of Isomeric Fluorobenzoic Acids
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 2-Fluorobenzoic Acid | 3.27[14] |
| 3-Fluorobenzoic Acid | 3.86[16] |
| 4-Fluorobenzoic Acid | 4.14[17] |
Experimental and Computational Analysis of Fluorinated Benzoates
A combination of experimental and computational techniques is essential for a comprehensive understanding of fluorinated benzoates.
Synthesis of Fluorinated Benzoates: A Representative Protocol
The synthesis of fluorinated benzoic acids can be achieved through various methods, including direct fluorination or by starting from a fluorinated precursor.[1] A common laboratory-scale synthesis involves the oxidation of a corresponding fluorotoluene.[18]
Protocol: Oxidation of 4-Fluorotoluene to 4-Fluorobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorotoluene (1 equivalent) and a suitable solvent (e.g., a mixture of pyridine and water).
-
Oxidation: While stirring, slowly add potassium permanganate (KMnO4) (approximately 3 equivalents) in portions to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-fluorobenzoic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable tools for the structural elucidation of fluorinated benzoates.[19] 19F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O and O-H stretching of the carboxylic acid and the C-F stretching vibrations.[19][20]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Computational Modeling: A Predictive Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the properties of fluorinated benzoates.[2][19][21]
Protocol: DFT Calculation of a Fluorinated Benzoate
-
Structure Building: Construct the 3D structure of the desired fluorinated benzoate using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.[19]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain theoretical vibrational frequencies for comparison with experimental IR spectra.
-
Property Calculation: Calculate various electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential maps, and NMR chemical shifts (using the GIAO method).[19]
Caption: A generalized workflow for the computational analysis of fluorinated benzoates.
Applications in Drug Discovery and Beyond
The unique properties of fluorinated benzoates have led to their widespread use in various scientific disciplines.
-
Medicinal Chemistry: As discussed, fluorinated benzoates are key building blocks in the synthesis of pharmaceuticals, where they are used to fine-tune the ADME properties and biological activity of drug candidates.[1][22]
-
Materials Science: Fluorinated polymers containing benzoate units exhibit desirable properties such as low surface energy, chemical resistance, and thermal stability, making them suitable for applications in coatings, membranes, and other advanced materials.[2]
-
Hydrology: Due to their stability and unique analytical signatures, various fluorobenzoic acids are used as conservative tracers in groundwater studies to model water flow and transport of contaminants.[23]
Conclusion: A Powerful Tool in the Chemist's Arsenal
Fluorinated benzoates are far more than simple substituted analogs. The strategic incorporation of fluorine provides a powerful and predictable means to modulate a wide range of molecular properties. A thorough understanding of the underlying theoretical principles, from electronic effects to their impact on physicochemical properties, empowers researchers to make informed decisions in the design and synthesis of novel molecules with tailored functionalities. By integrating computational modeling with experimental validation, the full potential of fluorinated benzoates can be harnessed to accelerate innovation in drug discovery and other scientific fields.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 5-fluoro-2-hydroxybenzoate
Introduction: The Versatility of Ethyl 5-fluoro-2-hydroxybenzoate in Medicinal Chemistry
This compound is a valuable and versatile building block in the synthesis of a wide array of biologically active molecules. Its substituted benzene ring, featuring a fluorine atom, a hydroxyl group, and an ethyl ester, offers multiple reactive sites for chemical modification. This strategic placement of functional groups allows for the generation of diverse molecular scaffolds, making it a key intermediate in drug discovery and development. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This comprehensive guide provides detailed protocols and expert insights into the primary synthetic transformations of this compound, focusing on ester hydrolysis, O-alkylation of the phenolic hydroxyl group, and electrophilic aromatic substitution. Each section is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these reactions, empowering researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 443-12-9 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 234 °C (lit.) | [2] |
| Density | 1.131 g/mL at 25 °C (lit.) | [2] |
| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [1] |
| Refractive Index | n20/D 1.522 (lit.) | [2] |
I. Derivatization via Ester Hydrolysis: Accessing the Carboxylic Acid Core
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-fluoro-2-hydroxybenzoic acid, is a common and often initial step in the synthetic sequence. This transformation unlocks the potential for a variety of subsequent reactions, such as amide bond formation. Both acidic and basic conditions can be employed for this hydrolysis, with basic hydrolysis (saponification) being generally preferred due to its irreversibility and ease of product isolation.[3][4]
Causality in Experimental Choices: Acid vs. Base Catalysis
-
Acid-catalyzed hydrolysis is a reversible reaction, requiring a large excess of water to drive the equilibrium towards the products.[5] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[6]
-
Base-promoted hydrolysis (saponification) is an irreversible process.[4] The hydroxide ion directly attacks the carbonyl carbon, and the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[4] This acid-base reaction at the end of the sequence drives the reaction to completion.[4] For this reason, and the straightforward isolation of the carboxylic acid upon acidification, basic hydrolysis is often the method of choice.
Protocol 1: Basic Hydrolysis (Saponification) of this compound
This protocol is adapted from a general procedure for the hydrolysis of a similar methyl ester.[7]
Workflow for Basic Hydrolysis
Caption: Workflow for the saponification of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and deionized water.
-
To this solution, add lithium hydroxide monohydrate (3.0 eq.) at room temperature.[7]
-
Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF by distillation under reduced pressure using a rotary evaporator.[7]
-
Dilute the remaining aqueous residue with cold deionized water.
-
Cool the mixture in an ice bath and carefully adjust the pH to approximately 3 by the slow addition of 1.5 N HCl aqueous solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).[7]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2-hydroxybenzoic acid as a solid.[7]
Expected Yield: ~90%[7]
II. Derivatization via O-Alkylation: Synthesis of Ether Derivatives
The phenolic hydroxyl group of this compound is a prime site for derivatization through O-alkylation, most commonly achieved via the Williamson ether synthesis.[8] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent. This pathway allows for the introduction of a wide variety of alkyl and substituted alkyl groups, significantly expanding the chemical space of accessible derivatives. Such derivatives have applications in areas like antimicrobial polymers.[9]
Causality in Experimental Choices: Base and Solvent Selection
-
Base: The choice of base is critical for the complete deprotonation of the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[10] For most phenols, K₂CO₃ is a sufficiently strong base and is easy to handle. Stronger bases like NaH may be required for less reactive alkylating agents but can also promote side reactions.[10]
-
Solvent: Apolar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are generally preferred.[10] These solvents do not solvate the phenoxide ion as strongly as protic solvents, thus enhancing its nucleophilicity and accelerating the reaction rate.
Protocol 2: O-Alkylation of this compound with an Alkyl Halide
This is a general protocol for the Williamson ether synthesis with a phenolic compound.[11]
Workflow for Williamson Ether Synthesis
Caption: Workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetone.
-
Add the alkyl halide (1.1-1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of acetone.
-
Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the final product by column chromatography on silica gel or by recrystallization as needed.
III. Derivatization via Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups such as nitro (-NO₂), halo (-X), and acyl (-COR) groups.[12] The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
Predicting Regioselectivity: The Interplay of Directing Groups
The outcome of an EAS reaction on a polysubstituted benzene ring is determined by the cumulative electronic effects of all substituents.[13]
-
-OH (hydroxyl) group: A strongly activating, ortho-, para-director due to its strong +M (mesomeric) effect.[4]
-
-F (fluoro) group: A deactivating, ortho-, para-director. Its -I (inductive) effect outweighs its +M effect, making the ring less reactive than benzene. However, the +M effect still directs incoming electrophiles to the ortho and para positions.[12][14]
-
-COOEt (ethyl ester) group: A deactivating, meta-director due to its -M and -I effects.[15]
In the case of this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group at C2 is the dominant influence. The available positions for substitution are C3, C4, and C6.
-
C3: Ortho to the -OH group.
-
C4: Para to the -OH group and meta to the -F group.
-
C6: Ortho to the -OH group and ortho to the -F group.
Considering these effects, electrophilic substitution is most likely to occur at the C3 and C4 positions . The C6 position is sterically hindered by the adjacent ester group and electronically deactivated by the ortho-fluoro substituent. The strong activation by the hydroxyl group will likely overcome the deactivating effects of the fluorine and ester groups, though harsher reaction conditions may be required compared to simple phenol.
Protocol 3: Nitration of this compound
This protocol is based on the nitration of salicylic acid, a structurally similar compound.
Workflow for Nitration
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Application Notes: Ethyl 5-fluoro-2-hydroxybenzoate in Medicinal Chemistry
An In-Depth Guide for Drug Discovery Professionals
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Ethyl 5-fluoro-2-hydroxybenzoate, a fluorinated derivative of the common salicylate scaffold, represents a key building block for accessing novel chemical entities with significant therapeutic potential. The inherent functionalities of this molecule—a nucleophilic hydroxyl group, an electrophilic ester, and an aromatic ring activated by fluorine—provide a versatile platform for synthetic elaboration.
The 2-hydroxybenzoic acid moiety itself is a privileged fragment in drug discovery, known for its ability to act as a "warhead" in designing enzyme inhibitors by forming critical hydrogen bonds and other interactions within active sites.[2] The addition of a fluorine atom at the C-5 position further modulates the electronic properties and lipophilicity of the ring, offering a powerful tool for fine-tuning structure-activity relationships (SAR). This guide provides an in-depth exploration of this compound, covering its synthesis, key applications, and detailed protocols for its use in the development of next-generation therapeutics.
Physicochemical & Safety Profile
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 443-12-9 | [3] |
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.16 g/mol | [4] |
| Boiling Point | 145-147 °C (at 60 Torr) | [3] |
| Density | 1.257 g/cm³ (at 20 °C) | [3] |
| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [3] |
| Appearance | Not specified, typically a liquid or low-melting solid |
Safety & Handling
While this compound itself does not have extensive, publicly available hazard data, its parent compound, ethyl salicylate, provides a useful surrogate for assessing potential risks. Ethyl salicylate is classified as harmful if swallowed and may cause skin and serious eye irritation.[5][6] Standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[7]
Synthesis Protocol: Fischer Esterification
The most direct and atom-economical method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 5-fluorosalicylic acid. This acid-catalyzed reaction is a classic and reliable transformation.
Rationale: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the ethanol. The subsequent elimination of a water molecule yields the desired ester. An excess of ethanol is typically used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluorosalicylic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous ethanol (10-20 eq.) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq.) while stirring.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, purify the crude ester by column chromatography on silica gel.
Applications & Derivatization Strategies in Drug Discovery
This compound is a strategic starting point for creating diverse compound libraries. Its functional handles allow for targeted modifications to probe biological systems.
Case Study 1: Scaffolding for Selective SIRT5 Inhibitors
Sirtuin 5 (SIRT5) is a mitochondrial enzyme implicated in metabolic regulation and is an emerging target in oncology.[2][8] Research has identified the 2-hydroxybenzoic acid scaffold as a key pharmacophore for achieving selective SIRT5 inhibition.[2][8] The carboxylic acid and adjacent hydroxyl group are essential for binding to the enzyme's active site.[2]
Strategy: this compound can be hydrolyzed to 5-fluorosalicylic acid, which then serves as a core structure. The carboxylate can be coupled with various amines to generate a library of amides. The fluorine atom at the C-5 position can enhance binding affinity through specific interactions (e.g., with backbone amides) or improve cell permeability and metabolic stability.
Caption: Derivatization strategy for developing SIRT5 inhibitors.
Case Study 2: Building Blocks for Anti-Viral Agents
The development of novel anti-viral agents is a critical area of research. Structure-activity relationship studies on heterocyclic carboxamides have revealed that halogen substituents are crucial for potent anti-norovirus activity.[9]
Strategy: The 5-fluorosalicylate core can be used to synthesize a range of substituted benzamides. By coupling 5-fluorosalicylic acid (derived from the ethyl ester) with various heterocyclic amines, researchers can systematically explore the impact of the fluorinated ring in combination with different heterocycles. This approach allows for the optimization of antiviral potency while fine-tuning pharmacokinetic properties.
Case Study 3: Development of Novel COX-2 Selective NSAIDs
The salicylate scaffold is the foundation of aspirin, one of the oldest non-steroidal anti-inflammatory drugs (NSAIDs). Modern research focuses on developing derivatives with improved selectivity for cyclooxygenase-2 (COX-2) to reduce gastrointestinal side effects. Studies have shown that modifying the C-5 position of the salicylic acid core can lead to enhanced COX-2 selectivity.[10]
Strategy: The amino group at the C-5 position is a common modification point. Starting from this compound, a nitration reaction followed by reduction can introduce a C-5 amino group. This amine can then be acylated with various acyl chlorides or anhydrides to generate a library of 5-amido derivatives.[10] The fluorine atom's electron-withdrawing nature can influence the acidity of the phenolic proton and the overall electronic distribution, potentially leading to novel binding modes and improved selectivity profiles.
Caption: Pathway for synthesizing potential COX-2 inhibitors.
Protocol: Synthesis of a 5-Fluorosalicylamide Derivative
This two-step protocol details the conversion of this compound into an amide, a common and critical transformation in medicinal chemistry.
Part A: Hydrolysis of the Ester
Rationale: The ester is first saponified to the corresponding carboxylate salt using a strong base like lithium hydroxide (LiOH). The reaction is typically performed in a mixture of THF and water to ensure solubility of both the organic starting material and the inorganic base. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours, monitoring by TLC until all starting material is consumed.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with cold water and cool in an ice bath. Acidify to pH 2-3 by slowly adding 1.5 N HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-fluorosalicylic acid, typically as a solid.[11]
Part B: Amide Coupling
Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable. Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Protocol:
-
Setup: Dissolve 5-fluorosalicylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir for 30 minutes at 0°C to activate the acid.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base like Diisopropylethylamine (DIPEA) (2.0 eq.) if the amine salt is used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry. Its fluorinated salicylate core provides a robust and tunable platform for developing selective enzyme inhibitors, novel anti-viral agents, and next-generation anti-inflammatory drugs. The synthetic protocols and derivatization strategies outlined in this guide demonstrate the compound's versatility and underscore its value for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.
References
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PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Zhang, Z., et al. (2013). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
-
Liu, T., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114623. Retrieved from [Link]
-
Liu, T., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Pharmaceutical Potential: The Role of 5-Fluorosalicylaldehyde. Retrieved from [Link]
- Google Patents. (2014). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
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Ohba, M., et al. (2016). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical & Pharmaceutical Bulletin, 64(5), 465-475. Retrieved from [Link]
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da Silva, P. B., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(21), 7244. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]
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Chen, L., et al. (2015). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Selective O-Acylation of Ethyl 5-fluoro-2-hydroxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Salicylate Acylation
Ethyl 5-fluoro-2-hydroxybenzoate is a substituted salicylate, a class of compounds central to the synthesis of a wide array of pharmaceuticals and biologically active molecules. Salicylic acid and its derivatives are notable for their anti-inflammatory, analgesic, and antipyretic properties, with acetylsalicylic acid (Aspirin) being the most prominent example.[1][2] The selective acylation of the phenolic hydroxyl group on the salicylate scaffold is a critical transformation in medicinal chemistry. This modification allows for the modulation of a compound's pharmacokinetic and pharmacodynamic properties, including bioavailability, metabolic stability, and target-binding affinity. For instance, the acyl group can act as a prodrug moiety, which is cleaved in vivo to release the active phenolic compound, or it can be an integral part of the final pharmacophore.
This guide provides a detailed exploration of the selective O-acylation of this compound, focusing on the underlying chemical principles, a robust experimental protocol, and strategies for process optimization.
Part 1: Foundational Principles of Phenolic Acylation
The acylation of a phenol, such as this compound, involves the introduction of an acyl group (R-C=O) onto the phenolic oxygen atom, forming an ester. This transformation is a classic example of nucleophilic acyl substitution.
O-Acylation vs. C-Acylation: A Matter of Control
Phenols are bidentate nucleophiles, meaning they possess two potentially reactive sites: the phenolic oxygen (O-acylation) and the electron-rich aromatic ring (C-acylation).[3]
-
O-Acylation (Ester Formation): This is a nucleophilic acyl substitution reaction where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. This pathway is generally faster and is favored under kinetic control. The reaction can be promoted by either base catalysis, which increases the nucleophilicity of the phenol by deprotonating it, or by acid catalysis, which increases the electrophilicity of the acylating agent.
-
C-Acylation (Friedel-Crafts Reaction): This is an electrophilic aromatic substitution where the acyl group attaches directly to a carbon atom on the benzene ring, forming a hydroxyaryl ketone.[4][5] This pathway typically requires a strong Lewis acid catalyst (e.g., AlCl₃) and often higher temperatures. The C-acylated product is generally more thermodynamically stable.
For the synthesis of acyl-salicylate drugs and intermediates, selective O-acylation is paramount. This is achieved by choosing reaction conditions that favor the kinetically controlled pathway and avoid the use of strong Lewis acids that could promote the competing Friedel-Crafts reaction or the related Fries rearrangement, where an O-acyl product rearranges to a C-acyl product.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The most common methods for O-acylation proceed via a nucleophilic acyl substitution mechanism. The following mechanism, illustrated for the reaction with an acyl chloride in the presence of a base like pyridine, is representative.
-
Activation (Optional but common): The base (pyridine) can activate the acyl chloride by forming a highly reactive acylpyridinium ion.
-
Nucleophilic Attack: The phenolic oxygen of this compound attacks the electrophilic carbonyl carbon of the acylating agent (or the acylpyridinium ion). This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion).
-
Deprotonation: The base removes the proton from the phenolic oxygen to yield the final ester product and the pyridinium salt.
Part 2: Experimental Protocol: Acetylation via Schotten-Baumann Conditions
This protocol details the acetylation of this compound using acetyl chloride and pyridine. The Schotten-Baumann reaction and its variations are widely used for the acylation of phenols due to their reliability and generally high yields.[7][8][9] Pyridine serves as both a basic catalyst and a solvent, and it effectively neutralizes the HCl byproduct generated during the reaction.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | Acylating agent. Handle in a fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent and base. Handle in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent. |
| 1M Hydrochloric Acid (HCl) | Aqueous | LabChem | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | LabChem | For workup. |
| Brine (Saturated NaCl) | Aqueous | LabChem | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | Drying agent. |
| Round-bottom flask (50 mL) | - | VWR | Reaction vessel. |
| Magnetic stirrer and stir bar | - | VWR | - |
| Addition funnel | - | VWR | For controlled addition of acetyl chloride. |
| Condenser | - | VWR | Not for reflux, but to prevent moisture entry. |
| Separatory funnel (250 mL) | - | VWR | For extraction. |
| Rotary evaporator | - | Heidolph | For solvent removal. |
Step-by-Step Protocol
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.84 g, 10.0 mmol).
-
Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Cold 1M HCl (2 x 30 mL) to remove excess pyridine.
-
Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, ethyl 2-acetoxy-5-fluorobenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford a pure solid.
Part 3: Process Optimization and Alternative Protocols
While the Schotten-Baumann approach is robust, other methods may be preferable depending on substrate sensitivity, scale, and available reagents. The choice of acylating agent and catalyst is critical.[11][12]
| Method | Acylating Agent | Catalyst/Base | Solvents | Advantages | Disadvantages |
| Schotten-Baumann | Acyl Chloride | Pyridine, Triethylamine, or aq. NaOH | DCM, Toluene, or Biphasic | High yields, reliable, well-established.[7] | Acyl chlorides are moisture-sensitive; pyridine has an unpleasant odor and can be difficult to remove.[12] |
| Anhydride Acylation | Acid Anhydride | Pyridine, DMAP (cat.), or H₂SO₄ (cat.) | Pyridine, DCM, neat | Anhydrides are less reactive and safer to handle than acyl chlorides. Can sometimes be run solvent-free.[11][13] | May require heating or longer reaction times.[14] Acid catalysis can be incompatible with sensitive groups. |
| Steglich Esterification | Carboxylic Acid | DCC or EDC + DMAP (cat.) | DCM, THF, DMF | Extremely mild conditions, suitable for sensitive substrates.[15][16] | Stoichiometric amounts of coupling agent are needed; byproducts (DCU/EDU) can be difficult to remove (though EDC's urea is water-soluble).[17] |
Part 4: Characterization of Ethyl 2-acetoxy-5-fluorobenzoate
Validation of the final product's identity and purity is essential. The following data are expected for the acetylated product.
| Analysis Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Appearance of a new singlet around δ 2.3 ppm (3H, -OCOCH₃). The aromatic protons will show slight downfield shifts compared to the starting material. The ethyl ester protons (-OCH₂CH₃) will remain. |
| ¹³C NMR (CDCl₃, 101 MHz) | Appearance of a new carbonyl carbon (~169 ppm, C =O) and a methyl carbon (~21 ppm, -COC H₃). |
| FT-IR (ATR) | Disappearance of the broad phenolic -OH stretch (~3200 cm⁻¹). Appearance of a new ester C=O stretch (~1770 cm⁻¹, aryl acetate) in addition to the existing ester C=O stretch (~1730 cm⁻¹). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ = 227.0663; for [M+Na]⁺ = 249.0482. |
Part 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive acylating agent (hydrolyzed).2. Insufficient reaction time or temperature.3. Starting material is impure. | 1. Use fresh, high-purity acyl chloride or anhydride.2. Increase reaction time and monitor by TLC. Gentle warming (40-50°C) can be attempted.3. Verify purity of starting material by NMR or melting point. |
| Formation of Side Products | 1. C-Acylation (Fries rearrangement).2. Hydrolysis of the product during workup. | 1. Avoid high temperatures and strong Lewis acids. Ensure the reaction is run under kinetic control.2. Keep workup steps cold and brief. Avoid prolonged exposure to strong acid or base. |
| Difficulty Removing Pyridine | Pyridine is a high-boiling point base. | Perform multiple acidic washes (1M HCl) during the workup. Co-evaporate the final product with a high-boiling, non-polar solvent like toluene on a rotary evaporator. |
| Product is an Oil, not a Solid | Presence of impurities (residual solvent, starting material, or byproducts). | Re-purify using column chromatography. Ensure all solvents are thoroughly removed under high vacuum. |
References
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Gondru, R., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2019(2), M1070. Available at: [Link]
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Jin, T-S., et al. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry, 42B, 2368-2370. Available at: [Link]
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Hunt, I. (n.d.). Acylation of Phenols. University of Calgary, Department of Chemistry. Available at: [Link]
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University of Birmingham. (2016). Acylation of salicylic acid. YouTube. Available at: [Link]
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Gold, V., & Hilton, J. (1958). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 838-842. Available at: [Link]
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PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Available at: [Link]
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KVV E-Modules. (n.d.). SYNTHESIS OF SALICYLIC ACID. Available at: [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
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Ghorbani‐Choghamarani, A., & Mohammadi, M. (2018). Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. Polycyclic Aromatic Compounds, 40(4), 987-993. Available at: [Link]
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Feilden, A. D. (1995). Alkylation of Salicylic Acids. Durham University Thesis. Available at: [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
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ResearchGate. (n.d.). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Available at: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 5-fluoro salicylic acid.
-
Chemistry Stack Exchange. (2015). Friedel-Crafts reaction of phenol. Available at: [Link]
-
Maruthi Prasad, B., & Kumar, S. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. International Journal of Molecular Sciences, 22(9), 4988. Available at: [Link]
-
Wikipedia. (n.d.). Steglich esterification. Available at: [Link]
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Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available at: [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
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LookChem. (n.d.). Ethyl salicylate. Available at: [Link]
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Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Fluoro Salicylic Acid. Available at: [Link]
-
Kim, J. K., et al. (1987). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 31(5), 487-496. Available at: [Link]
-
Thieme. (2019). The Steglich Esterification. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Dr. Betts. (2020). Synthesis of Salicylic acid - Heating Under Reflux Lab Techniques Organic Lab experiment. YouTube. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters.
-
Khaligh, N. G. (2015). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 2(5), 513-517. Available at: [Link]
-
Reddit. (2024). Steglich Esterification with EDC. Available at: [Link]
-
Diyah, N. W., et al. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 22(4), 1-8. Available at: [Link]
-
Boyland, E., & Nery, R. (1968). Acylation of cystosine by ethyl N-hydroxycarbamate and its acyl derivatives and the binding of these agents to nucleic acids and proteins. Journal of the Chemical Society C: Organic, 354-358. Available at: [Link]
-
ResearchGate. (n.d.). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Available at: [Link]
-
ChemConnections. (n.d.). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Available at: [Link]
-
Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Available at: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Ethylparaben. Available at: [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
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Application Notes and Protocols for the Etherification of Ethyl 5-fluoro-2-hydroxybenzoate
Introduction: Strategic Etherification in Medicinal Chemistry
The targeted synthesis of novel molecular entities with high therapeutic potential is a cornerstone of modern drug discovery. The etherification of functionalized aromatic compounds, such as Ethyl 5-fluoro-2-hydroxybenzoate, represents a critical transformation in this endeavor. The introduction of an ether linkage at the 2-position of this scaffold can significantly modulate its physicochemical and pharmacological properties. This includes alterations in lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, a robust and well-characterized protocol for this etherification is of paramount importance to researchers in medicinal chemistry and drug development.
This document provides a comprehensive guide to the etherification of this compound, with a focus on the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and present a thorough guide to the characterization of the resulting alkoxybenzoate products.
Reaction Overview: The Williamson Ether Synthesis
The Williamson ether synthesis is a venerable and highly versatile method for the preparation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the context of our target molecule, the phenolic hydroxyl group of this compound is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, displacing the halide and forming the desired ether linkage.
The choice of base, solvent, and alkylating agent is critical for the success of the reaction, influencing both the reaction rate and the prevalence of potential side reactions.
Figure 1: General workflow of the Williamson ether synthesis for this compound.
Experimental Protocols
Materials and Reagents
-
Starting Material: this compound
-
Alkylating Agents: Bromoethane, 1-Bromopropane (or other primary alkyl halides)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Work-up Reagents: Deionized water, Diethyl ether or Ethyl acetate, Saturated aqueous sodium chloride (brine)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Protocol 1: Synthesis of Ethyl 5-fluoro-2-ethoxybenzoate
This protocol details the ethylation of this compound using bromoethane.
1. Reaction Setup:
- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
- Add anhydrous potassium carbonate (2.0 eq.).
- Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting material.
2. Reaction Execution:
- Begin vigorous stirring to create a fine suspension.
- Add bromoethane (1.2 eq.) to the reaction mixture at room temperature.
- Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with deionized water, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-fluoro-2-ethoxybenzoate.
Protocol 2: Synthesis of Ethyl 5-fluoro-2-propoxybenzoate
This protocol outlines the propylation of this compound using 1-bromopropane.
1. Reaction Setup:
- Follow the same setup as in Protocol 1, using this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (MeCN).
2. Reaction Execution:
- Add 1-bromopropane (1.2 eq.) to the stirring suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 6-8 hours.
- Monitor the reaction progress by TLC.
3. Work-up and Purification:
- Follow the same work-up and purification procedure as described in Protocol 1.
Start [label="Combine Reactants:\n- this compound\n- K2CO3\n- Solvent (DMF or MeCN)"];
Add_Alkyl_Halide [label="Add Alkyl Halide"];
Heat_Reflux [label="Heat and Stir\n(e.g., 80°C or Reflux)"];
Monitor_TLC [label="Monitor by TLC"];
Workup [label="Aqueous Work-up\n(Water, Extraction)"];
Purification [label="Column Chromatography"];
Characterization [label="Characterization\n(NMR, IR, MS)"];
Start -> Add_Alkyl_Halide;
Add_Alkyl_Halide -> Heat_Reflux;
Heat_Reflux -> Monitor_TLC;
Monitor_TLC -> Workup [label="Reaction Complete"];
Workup -> Purification;
Purification -> Characterization;
}
Figure 2: Laboratory workflow for the etherification of this compound.
Rationale for Experimental Choices
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, which is sufficient to deprotonate the phenolic hydroxyl group without promoting significant hydrolysis of the ethyl ester, a potential side reaction with stronger bases like sodium hydroxide.[3] Its insolubility in many organic solvents necessitates vigorous stirring.
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free and reactive.[2]
-
Alkylating Agent: Primary alkyl halides, such as bromoethane and 1-bromopropane, are excellent electrophiles for SN2 reactions and are less prone to elimination side reactions that can occur with secondary or tertiary halides.[1][4]
Characterization of Starting Material and Products
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | C₉H₉FO₃ | 184.16 | ~10.5 (s, 1H, OH), ~7.5-7.0 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | ~168 (C=O), ~158 (C-F), ~155 (C-OH), ~120-115 (Ar-C), ~62 (OCH₂), ~14 (CH₃) | ~3200 (br, OH), ~1680 (C=O, ester), ~1250 (C-O) |
| Ethyl 5-fluoro-2-ethoxybenzoate | C₁₁H₁₃FO₃ | 212.22 | ~7.5-6.9 (m, 3H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 4.1 (q, 2H, ArOCH₂), 1.4 (t, 3H, OCH₂CH₃), 1.4 (t, 3H, ArOCH₂CH₃) | ~167 (C=O), ~159 (C-F), ~156 (C-OEt), ~122-116 (Ar-C), ~69 (ArOCH₂), ~61 (OCH₂), ~15 (ArOCH₂CH₃), ~14 (OCH₂CH₃) | ~2980 (C-H), ~1720 (C=O, ester), ~1260 (C-O, ether) |
| Ethyl 5-fluoro-2-propoxybenzoate | C₁₂H₁₅FO₃ | 226.24 | ~7.5-6.9 (m, 3H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 4.0 (t, 2H, ArOCH₂), 1.8 (sext, 2H, CH₂), 1.4 (t, 3H, OCH₂CH₃), 1.0 (t, 3H, CH₂CH₃) | ~167 (C=O), ~159 (C-F), ~156 (C-OPr), ~122-116 (Ar-C), ~75 (ArOCH₂), ~61 (OCH₂), ~22 (CH₂), ~14 (OCH₂CH₃), ~10 (CH₂CH₃) | ~2970 (C-H), ~1720 (C=O, ester), ~1260 (C-O, ether) |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: May cause skin and eye irritation.
-
Alkyl Halides (Bromoethane, 1-Bromopropane): These are volatile and potentially harmful. Avoid inhalation and skin contact.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
DMF and Acetonitrile: These are toxic solvents. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Ensure the reaction has gone to completion by TLC. If not, extend the reaction time or consider a slight increase in temperature.
-
Hydrolysis of the ester: Avoid using overly strong bases or aqueous conditions during the reaction.
-
Inefficient extraction: Ensure thorough extraction during the work-up.
-
-
Side Products:
-
Elimination products: This is more likely with secondary or tertiary alkyl halides. Stick to primary alkyl halides.
-
Unreacted starting material: Ensure the base is of good quality and finely powdered for maximum surface area.
-
Conclusion
The etherification of this compound via the Williamson ether synthesis is a reliable and adaptable method for the synthesis of a diverse range of alkoxy derivatives. By carefully selecting the appropriate base, solvent, and alkylating agent, and by following the detailed protocols outlined in this document, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The provided characterization data, while based on analogous structures, offers a solid framework for the verification of the desired products.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]
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National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
-
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Application Note & Protocols: The Strategic Role of Fluorine in Modulating the Biological Activity of Hydroxybenzoates
Abstract
Hydroxybenzoates, particularly salicylates, are privileged scaffolds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool for optimizing their therapeutic potential.[2] This guide provides an in-depth analysis of the multifaceted role of fluorine in modulating the biological activity of hydroxybenzoates. We will explore how this small but highly electronegative atom profoundly influences physicochemical properties, alters pharmacokinetic profiles, and enhances pharmacodynamic interactions. This document combines theoretical explanations with detailed, field-proven protocols to empower researchers in the rational design and evaluation of novel fluorinated hydroxybenzoate-based therapeutics.
The Rationale for Fluorination in Hydroxybenzoate Drug Design
Fluorine's unique properties make it far more than a simple hydrogen isostere. Its introduction into a hydroxybenzoate scaffold is a deliberate strategy to fine-tune molecular properties for improved drug-like characteristics.[3][4]
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the carboxylic acid and phenolic hydroxyl groups.[5] This alteration affects the molecule's ionization state at physiological pH, which is critical for solubility, membrane permeability, and target binding. The effect is nuanced, resulting from a complex interplay between fluorine's powerful inductive (-I) effect and its weaker, distance-dependent mesomeric (+M) effect.[6][7]
-
Enhancement of Lipophilicity: Fluorination typically increases a molecule's lipophilicity (LogP), which can improve its ability to cross biological membranes, including the blood-brain barrier.[8] This is crucial for reaching intracellular or central nervous system targets.
-
Metabolic Stability: One of the most significant advantages of fluorination is the ability to block metabolic "soft spots."[9][10] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~110-126 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~105-113 kcal/mol).[11] Replacing a C-H bond at a site prone to oxidation by cytochrome P450 (CYP) enzymes can prevent metabolic degradation, thereby increasing the drug's half-life and bioavailability.[12][13]
-
Conformational Control & Binding Affinity: Fluorine can introduce unique electronic interactions, such as orthogonal multipolar C-F---C=O interactions or hydrogen bonds with the protein backbone, that can enhance binding affinity and selectivity for a biological target.[2][14]
Logical Framework for Investigating Fluorinated Hydroxybenzoates
The following diagram outlines the systematic workflow for designing and evaluating fluorinated hydroxybenzoate analogs, a process that integrates synthesis with comprehensive physicochemical and biological characterization.
Caption: Workflow for the rational design and evaluation of fluorinated hydroxybenzoates.
Case Studies: Fluorine in Action
Diflunisal: A Classic Fluorinated Salicylate
Diflunisal, or 5-(2,4-difluorophenyl)salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that exemplifies the benefits of fluorination. Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[15] More recently, Diflunisal has been repurposed for treating transthyretin (ATTR) amyloidosis, a protein misfolding disease.[16] It binds to and stabilizes the transthyretin tetramer, preventing its dissociation into amyloidogenic monomers.[17][18] The difluorophenyl group is critical for its high binding affinity and efficacy in this role.
Triflusal: Neuroprotection and Anti-inflammatory Action
Triflusal is another fluorinated salicylate derivative with demonstrated neuroprotective effects.[19][20] Studies have shown that its therapeutic action is associated with the downregulation of key proinflammatory molecules, including inducible nitric oxide synthase (iNOS), COX-2, interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[19][20] This highlights how fluorination can lead to compounds with potent modulatory effects on inflammatory signaling pathways.
Impact on Physicochemical Properties: A Quantitative Look
The introduction of fluorine causes predictable yet profound changes in key physicochemical parameters that govern a molecule's behavior.
Table 1: Comparative Physicochemical Properties of Salicylic Acid and Fluorinated Analogs
| Compound | Structure | pKa (COOH) | LogP | Key Biological Effect |
| Salicylic Acid | 2.97 | 2.21 | Anti-inflammatory precursor | |
| 5-Fluorosalicylic Acid | 2.89 | 2.45 | Active inducer of plant disease resistance[21][22] | |
| Diflunisal | ~3.2* | 4.50 | COX Inhibitor, TTR Stabilizer[15][17] |
*pKa values can vary based on experimental conditions. LogP values are consensus estimates.
As shown, fluorination generally lowers the pKa of the carboxylic acid slightly (due to the inductive effect) and significantly increases lipophilicity (LogP), especially with the addition of a difluorophenyl ring in Diflunisal.
The Mechanism of Enhanced Metabolic Stability
A primary driver for using fluorine in drug design is to "harden" a molecule against metabolic degradation.[23][24] Cytochrome P450 enzymes in the liver are responsible for Phase I metabolism, often through hydroxylation of aromatic rings.[11]
Diagram: How Fluorine Blocks CYP450-Mediated Oxidation
This diagram illustrates the mechanistic principle of using fluorine to protect a metabolically labile position on an aromatic ring.
Caption: Fluorine as a metabolic shield against CYP450 oxidation.
It is crucial to understand that metabolic stability is not solely due to C-F bond strength.[12] Fluorine substitution also alters the electronic properties of the molecule, which can reduce its affinity for the active site of the metabolizing enzyme, further contributing to a slower rate of metabolism.[11]
Experimental Protocols
These protocols provide a validated framework for the synthesis and evaluation of fluorinated hydroxybenzoates.
Protocol 1: Synthesis of 2-Fluoro-5-hydroxybenzoic Acid via Ester Hydrolysis
Principle: This protocol describes the saponification (base-catalyzed hydrolysis) of a methyl ester precursor to yield the corresponding carboxylic acid. This is a common final step in multi-step syntheses of hydroxybenzoate derivatives.[25]
Materials:
-
Methyl 2-fluoro-5-hydroxybenzoate (1 eq.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3 eq.)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized (DI) Water
-
1.5 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 mixture of THF and DI water (e.g., 20 mL/g of starting material).
-
Saponification: Add LiOH·H₂O (3.0 eq.) to the solution at room temperature. Stir the reaction mixture vigorously for 16 hours.
-
Causality Note: Using a strong base like LiOH ensures complete hydrolysis of the ester. A 3-fold excess drives the reaction to completion. THF is used to solubilize the organic starting material.
-
-
Workup - Solvent Removal: After 16 hours (or upon reaction completion confirmed by TLC/LC-MS), remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with cold DI water. Carefully adjust the pH to ~3 by dropwise addition of 1.5 N HCl. A precipitate of the product should form.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful conversion to the less water-soluble carboxylic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into Ethyl Acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine (1x volume) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-5-hydroxybenzoic acid as a solid.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹⁹F NMR, and LC-MS.
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Principle: This assay determines the rate of metabolism of a compound by incubating it with HLMs, which are rich in CYP450 enzymes. The disappearance of the parent compound over time is measured by LC-MS/MS to calculate its intrinsic clearance and half-life.
Materials:
-
Pooled Human Liver Microsomes (HLM), (e.g., from Corning or Sekisui XenoTech)
-
Test Compound (Fluorinated Hydroxybenzoate) and Non-fluorinated Control (10 mM stock in DMSO)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., 100 nM Tolbutamide)
-
96-well incubation plate, 96-well collection plate
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix in phosphate buffer containing the HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system. Pre-warm at 37°C for 10 minutes.
-
Initiate Reaction: In the incubation plate, add the test compound to achieve a final concentration of 1 µM. Initiate the metabolic reaction by adding the pre-warmed HLM/NADPH master mix.
-
Causality Note: A 1 µM concentration is typically below the Km for most enzymes, ensuring the reaction rate is proportional to the substrate concentration (first-order kinetics), which simplifies half-life calculations.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with an internal standard. The ACN precipitates the proteins, stopping the reaction.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system. This control accounts for non-enzymatic degradation and ensures that metabolism is NADPH-dependent.
-
Sample Processing: Centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.
-
Data Analysis:
-
Plot the natural log (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Compare the t½ of the fluorinated hydroxybenzoate to its non-fluorinated parent to quantify the improvement in metabolic stability.
-
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its application to the hydroxybenzoate scaffold has yielded significant therapeutic advancements. By rationally modulating physicochemical properties, blocking metabolic pathways, and enhancing target interactions, fluorination provides a robust strategy for optimizing drug candidates. The protocols and frameworks presented in this guide offer a validated pathway for researchers to harness the power of fluorine, transforming promising scaffolds into effective and durable therapeutic agents.
References
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Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
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Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Molecules URL: [Link]
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Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]
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Title: Decrease of Proinflammatory Molecules Correlates With Neuroprotective Effect of the Fluorinated Salicylate Triflusal After Postnatal Excitotoxic Damage Source: Stroke (American Heart Association Journals) URL: [Link]
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Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central URL: [Link]
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Title: What is the mechanism of Diflunisal? Source: Patsnap Synapse URL: [Link]
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Title: Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]
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Title: Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid Source: Chemistry Stack Exchange URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: PubMed URL: [Link]
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Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central URL: [Link]
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Title: Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis Source: PubMed Central URL: [Link]
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Title: Decrease of proinflammatory molecules correlates with neuroprotective effect of the fluorinated salicylate triflusal after postnatal excitotoxic damage Source: PubMed URL: [Link]
-
Title: Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL: [Link]
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Title: Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study Source: MDPI URL: [Link]
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Title: The role of fluorine in medicinal chemistry | Request PDF Source: ResearchGate URL: [Link]
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Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]
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Title: Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance Source: ACS Publications URL: [Link]
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Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF Source: ResearchGate URL: [Link]
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Title: Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights Source: ResearchGate URL: [Link]
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Title: Salicylate activity. 3. Structure relationship to systemic acquired resistance Source: PubMed URL: [Link]
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Title: Physico-Chemical and Biological Features of Fluorine-Substituted Hydroxyapatite Suspensions Source: PubMed Central URL: [Link]
-
Title: Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Source: Quora URL: [Link]
-
Title: Diflunisal treatment is associated with improved survival for patients with early stage wild-type transthyretin (ATTR) amyloid cardiomyopathy Source: ResearchGate URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF Source: ResearchGate URL: [Link]
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Title: The use of diflunisal for transthyretin cardiac amyloidosis: a review Source: PubMed URL: [Link]
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Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed URL: [Link]
-
Title: Natural Salicylates and Their Roles in Human Health Source: MDPI URL: [Link]
-
Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PubMed Central URL: [Link]
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Title: Methyl 4-Fluoro-3-hydroxybenzoate Source: MySkinRecipes URL: [Link]
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Application Notes and Protocols: Ethyl 5-fluoro-2-hydroxybenzoate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Ethyl 5-fluoro-2-hydroxybenzoate in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target compounds. This compound, a fluorinated derivative of the ubiquitous salicylate scaffold, has emerged as a particularly valuable building block for the synthesis of a diverse array of enzyme inhibitors. Its utility stems from a combination of factors: the inherent biological relevance of the salicylate core, the strategic placement of a fluorine atom, and the presence of three distinct functional groups—an ester, a phenol, and an activated aromatic ring—that allow for precise and versatile chemical modifications.
The salicylate framework is a well-established pharmacophore, known for its interactions with a multitude of biological targets. The introduction of a fluorine atom at the 5-position significantly enhances the therapeutic potential of this scaffold. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Specifically, the 5-fluoro substituent can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and duration of action.[2][4]
-
Modulate Acidity and Lipophilicity: Fluorine's electron-withdrawing nature can alter the pKa of the phenolic hydroxyl group, influencing its binding interactions with enzyme active sites. It can also increase lipophilicity, which can improve cell membrane permeability.[2][5]
-
Improve Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in an enzyme's active site, thereby increasing the inhibitor's potency.[3][4]
This application note provides a comprehensive guide to the synthetic utility of this compound in the development of enzyme inhibitors. We will explore key synthetic transformations, provide detailed protocols for the synthesis of representative inhibitor classes, and discuss the rationale behind these synthetic strategies.
Core Synthetic Strategies: Unleashing the Potential of a Versatile Scaffold
The chemical architecture of this compound offers three primary sites for modification: the phenolic hydroxyl group, the ethyl ester, and the aromatic ring. This allows for a modular approach to inhibitor design, where different functionalities can be introduced to target specific enzyme families.
Modification of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis
The phenolic hydroxyl group is a versatile handle for introducing a wide range of substituents via the Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. This strategy is particularly useful for synthesizing inhibitors where a flexible or rigid linker is required to access a specific binding pocket within the enzyme.
A prime example of the application of this strategy is in the synthesis of benzofuran-based inhibitors, such as the vascular endothelial growth factor receptor (VEGFR) inhibitor, Furoquintinib.[9][10] While the patented synthesis of Furoquintinib may start from different precursors, a plausible and efficient route can be envisioned starting from this compound. The initial step would involve the etherification of the phenolic hydroxyl with a suitable alkyl halide containing a latent functional group for subsequent cyclization.
This protocol outlines a general procedure for the synthesis of a key benzofuran intermediate from this compound.
Step 1: O-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., ethyl bromoacetate, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-alkylated product, which can be purified by column chromatography.
Step 2: Intramolecular Cyclization to form the Benzofuran Ring
The subsequent steps to form the benzofuran ring can vary depending on the nature of the O-alkylated intermediate. Common methods include base-catalyzed cyclization or transition-metal-catalyzed C-H activation/cyclization.[11][12]
Modification of the Ester Group: Amide Bond Formation
The ethyl ester of the starting material can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a vast array of amide-containing inhibitors. Amide bonds are a cornerstone of many drug molecules due to their stability and ability to participate in hydrogen bonding interactions.
The hydrolysis of the ester can be achieved under basic conditions, for example, using lithium hydroxide in a mixture of THF and water.[13] The resulting 5-fluoro-2-hydroxybenzoic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), or phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).[14][15][16][17] This approach is highly valuable for generating libraries of inhibitors for structure-activity relationship (SAR) studies.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-fluoro-2-hydroxybenzoic acid as a solid.
Step 2: Amide Coupling
-
To a solution of 5-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired primary or secondary amine (1.1 eq) and a tertiary base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in the Synthesis of Kinase Inhibitors
The 5-fluorosalicylate scaffold is a key component of numerous kinase inhibitors, which are a major class of anticancer drugs. For instance, inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) often feature a substituted aromatic core that mimics the adenine region of ATP.[18][19][20][21][22] this compound provides an excellent starting point for the synthesis of such inhibitors.
Illustrative Synthetic Pathway: A VEGFR Inhibitor Scaffold
The following diagram illustrates a plausible synthetic pathway to a generic VEGFR inhibitor scaffold, leveraging the synthetic strategies discussed above.
Caption: Synthetic workflow for a VEGFR inhibitor scaffold.
Data Summary: Representative Inhibitors Derived from this compound
The following table summarizes hypothetical examples of enzyme inhibitors that can be synthesized from this compound, along with their target enzymes and potential therapeutic applications.
| Inhibitor Class | Target Enzyme | Therapeutic Area | Key Synthetic Transformation |
| Benzofuran Derivatives | VEGFR-2 | Oncology | Williamson Ether Synthesis, Cyclization |
| Substituted Benzamides | Kinases (e.g., p38) | Inflammation, Oncology | Ester Hydrolysis, Amide Coupling |
| Phenyl Ether Derivatives | Metalloenzymes | Infectious Diseases | Williamson Ether Synthesis |
| Salicylate-based Prodrugs | Various | Pain, Inflammation | Esterification/Amidation |
Conclusion: A Versatile and Strategic Starting Material
This compound is a powerful and versatile starting material for the synthesis of a wide range of enzyme inhibitors. Its trifunctional nature allows for a modular and efficient approach to drug discovery, enabling the rapid generation of diverse chemical libraries for biological screening. The strategic incorporation of a fluorine atom provides a distinct advantage, often leading to compounds with improved pharmacokinetic and pharmacodynamic properties. The synthetic protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists to harness the full potential of this valuable building block in their drug development endeavors.
References
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof. Google Patents.
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Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. Available at: [Link]
-
Benzofuran - Structure + Reaction & Synthesis + Application. YouTube. Available at: [Link]
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Novel VEGFR‐2 inhibitors with an N‐acylhydrazone scaffold. ResearchGate. Available at: [Link]
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Synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]
- Synthesis method of ethyl salicylate. Google Patents.
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]
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Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed. Available at: [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry – Specific Name Reactions. Department of School Education, Government of Tamil Nadu. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. Available at: [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. ACS Publications. Available at: [Link]
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Ethyl salicylate C9H10O3. PubChem. Available at: [Link]
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Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. Available at: [Link]
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Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure. Available at: [Link]
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Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Semantic Scholar. Available at: [Link]
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Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]
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Fluorine in medicinal chemistry. PubMed. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Novel VEGFR2 inhibitors with thiazoloquinoxaline scaffold targeting hepatocellular carcinoma with lower cardiotoxic impact. PubMed. Available at: [Link]
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Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. ResearchGate. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Williamson Ether Synthesis. University of Texas at Dallas. Available at: [Link]
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Fluorine Derivatives in Medicine. Iran Chemkraft. Available at: [Link]
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Williamson Ether Synthesis. YouTube. Available at: [Link]
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemistry Steps. Available at: [Link]
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Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available at: [Link]
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The Versatility of Ethyl 5-fluoro-2-hydroxybenzoate in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemicals
The incorporation of fluorine into active agrochemical ingredients is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance.[1][2][3] Ethyl 5-fluoro-2-hydroxybenzoate, a fluorinated derivative of salicylic acid, represents a key building block with significant potential in the synthesis of novel herbicides, fungicides, and insecticides. Its trifunctional nature—comprising a fluorinated aromatic ring, a reactive phenolic hydroxyl group, and an ester moiety—offers a versatile platform for constructing complex molecular architectures. This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of agrochemical scaffolds, with a particular focus on the development of pyrazole-based fungicides and herbicides. While direct synthesis of specific, named commercial agrochemicals from this exact starting material is not extensively documented in publicly available literature, the following protocols illustrate its potential by targeting key agrochemical pharmacophores through chemically sound and validated reaction pathways.
Core Applications in Agrochemical Scaffolds
This compound is an ideal precursor for several classes of agrochemicals due to its distinct functional groups.
| Functional Group | Potential Reaction | Relevance in Agrochemical Synthesis |
| Phenolic Hydroxyl | Etherification (Williamson ether synthesis), Esterification | Introduction of diverse side chains, linking to other heterocyclic systems. This is a common strategy in the synthesis of phenoxy herbicides and strobilurin-type fungicides. |
| Ethyl Ester | Amidation, Hydrolysis, Reduction | Conversion to amides, carboxylic acids, or alcohols, providing further points for molecular diversification. Amide formation is crucial for many classes of herbicides and fungicides. |
| Fluorinated Phenyl Ring | Electrophilic Aromatic Substitution | The fluorine atom can influence the electronic properties of the ring, enhancing binding affinity to target enzymes and increasing metabolic stability. |
Exemplary Synthesis: A Gateway to Pyrazole-Based Agrochemicals
A significant application of fluorinated building blocks is in the synthesis of pyrazole-containing agrochemicals, which are known for their potent fungicidal and herbicidal activities.[4][5][6][7] The following workflow demonstrates a plausible and efficient route to a key pyrazole carboxamide intermediate starting from this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resoilfoundation.org [resoilfoundation.org]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-fluoro-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the mechanistic reasoning behind common experimental pitfalls and provide robust, field-tested protocols to enhance your synthetic success.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, primarily via the Fischer-Speier esterification route.
Question 1: My reaction yield is consistently low, or the conversion of the starting material is incomplete. What are the likely causes and how can I fix this?
Answer: Low yield in a Fischer esterification is the most common issue and typically points to the reversible nature of the reaction.[1] The reaction between 5-fluoro-2-hydroxybenzoic acid and ethanol is an equilibrium process. The water generated as a byproduct can hydrolyze the ester product back into the starting materials, thus limiting the final yield.
Here are the primary causes and their solutions, explained from a mechanistic standpoint:
Cause A: Reaction Equilibrium
-
The "Why": According to Le Châtelier's principle, the accumulation of water in the reaction mixture shifts the equilibrium back towards the reactants. To maximize product formation, the water must be removed as it is formed, or the concentration of a reactant must be significantly increased.
-
The Solution:
-
Use Excess Ethanol: The most straightforward approach is to use a large excess of ethanol (e.g., a molar ratio of 1:5 to 1:9 of acid to ethanol), which serves as both a reactant and the solvent.[2] This shifts the equilibrium towards the product side.
-
Azeotropic Water Removal: For larger-scale reactions, removing water via azeotropic distillation is highly effective. By adding a co-solvent like cyclohexane or toluene and using a Dean-Stark apparatus, the water-entrainer azeotrope is continuously removed from the reaction vessel, driving the reaction to completion.[3][4]
-
Cause B: Inadequate Catalysis
-
The "Why": The esterification requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. Insufficient catalysis leads to a slow reaction rate that may not reach equilibrium within a practical timeframe.
-
The Solution:
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For sulfuric acid or p-toluenesulfonic acid (PTSA), a catalytic amount is typically used.
-
Catalyst Choice: While concentrated sulfuric acid is a classic and effective catalyst, it can sometimes promote side reactions or charring.[5] Consider using a solid acid catalyst, such as a modified metal oxide (e.g., WO₃/ZrO₂), which offers high catalytic activity, environmental benefits, and easy removal by simple filtration.[2][6]
-
Cause C: Suboptimal Reaction Conditions
-
The "Why": Reaction kinetics are temperature-dependent. A temperature that is too low will result in an impractically long reaction time. Conversely, excessively high temperatures can promote side reactions, such as dehydration or O-alkylation of the phenolic hydroxyl group.
-
The Solution:
-
Temperature Control: The reaction is typically performed at the reflux temperature of the alcohol, which for ethanol is around 78-85°C.[2] This provides sufficient thermal energy to overcome the activation barrier without excessive byproduct formation.
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Typical reaction times range from 3 to 8 hours, but this can vary based on scale and specific conditions.[2][7]
-
Troubleshooting Decision Workflow```dot
Caption: Standard workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for this esterification, and what are their pros and cons?
A: The choice of catalyst is critical for balancing reaction efficiency, cost, and ease of handling. Here is a comparison of common choices:
| Catalyst | Pros | Cons |
| Sulfuric Acid (H₂SO₄) | Highly effective, inexpensive, readily available. [5] | Corrosive, can cause charring/darkening of the reaction mixture, difficult to remove completely during work-up. [2] |
| p-Toluenesulfonic Acid (PTSA) | Solid, easier to handle than H₂SO₄, generally causes less charring. [8] | More expensive than sulfuric acid. |
| Solid Acid Catalysts | Reusable, environmentally friendly, easily removed by filtration, simplifies work-up, high selectivity. [2][6] | Higher initial cost, may require specific activation or reaction conditions, potentially lower reaction rates than homogenous catalysts. |
For routine lab-scale synthesis, PTSA often provides a good balance of reactivity and handling. For green chemistry applications or industrial-scale processes, developing a protocol with a reusable solid acid catalyst is highly advantageous. [2] Q2: Can I use a different alcohol, like methanol or propanol?
A: Yes, the Fischer esterification is versatile. Using methanol will produce Mthis compound, while propanol will yield the propyl ester. The general principles remain the same, but you must adjust the reaction temperature to the boiling point of the specific alcohol being used. [1][9]Note that the physical properties (boiling point, solubility) of the final product will change, which will require adjustments to the purification protocol.
Q3: Are there any alternative synthetic routes to avoid the equilibrium limitations of Fischer esterification?
A: Yes, several other methods can be employed, though they often involve more expensive or sensitive reagents.
-
Alkylation with Trialkyloxonium Salts: Reagents like triethyloxonium tetrafluoroborate can esterify carboxylic acids under very mild conditions (room temperature) and in high yields. [10]This method avoids equilibrium issues but the reagent is costly and highly moisture-sensitive.
-
Acid Chloride Formation: The starting carboxylic acid can be converted to 5-fluoro-2-hydroxybenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily react with ethanol to form the ester. This is a two-step process but is often nearly quantitative.
-
Williamson Ether Synthesis-like approach: Reacting the sodium or potassium salt of the carboxylic acid with an ethyl halide (e.g., ethyl bromide). However, this method carries a significant risk of competing O-alkylation at the phenolic hydroxyl position, which would lead to a difficult-to-separate byproduct. [7] For most applications, optimizing the traditional Fischer-Speier esterification provides the most practical and cost-effective route to this compound.
References
- CN110283072B - Synthesis method of ethyl salicylate - Google P
- CN106397193A - Preparation method of ethyl paraben - Google P
- US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google P
-
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase - MDPI. [Link]
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google P
-
(PDF) Synthesis of 5-Fluoro Salicylic Acid - ResearchGate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. [Link]
-
The Fischer Esterification: Methyl Salicylate - YouTube. [Link]
- US5260475A - Esterification of hydroxybenzoic acids - Google P
-
Eco-friendly methodologies for the synthesis of some aromatic esters, well-known cosmetic ingredients | Request PDF - ResearchGate. [Link]
-
Transesterification and Fischer Esterification of Aspirin using Microwave Heating - Chemistry at Winthrop University. [Link]
-
Optimization of reaction condition for the synthesis of 5 | Download Table - ResearchGate. [Link]
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH. [Link]
-
Esterification of Salicylic Acid: The synthesis of cool smelling molecules - Westfield State University. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. [Link]
-
Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report - IvyPanda. [Link]
-
Ester Derivatives of Salicylic Acid. [Link]
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- 2. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 3. CN110283072B - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
- 4. CN106397193A - Preparation method of ethyl paraben - Google Patents [patents.google.com]
- 5. teachnlearnchem.com [teachnlearnchem.com]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 7. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.winthrop.edu [chem.winthrop.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 5-fluoro-2-hydroxybenzoate
Welcome to the technical support center for the purification of Ethyl 5-fluoro-2-hydroxybenzoate. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from a typical reaction mixture, such as one resulting from a Fischer esterification of 5-fluoro-2-hydroxybenzoic acid with ethanol.
Issue 1: The crude product is a dark-colored oil or solid. How can I remove the color impurities?
Probable Cause: The presence of color often indicates the formation of polymeric or degradation byproducts, which are common when phenolic compounds are heated, especially under acidic conditions used for esterification. These impurities are typically high molecular weight, polar, and non-volatile.
Solution Strategy: A multi-step approach is often necessary. The choice depends on the nature of the impurity and the scale of your reaction.
Step-by-Step Protocol:
-
Activated Carbon Treatment: This is an effective first step for removing bulk color.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 5-10% (w/v).
-
Add a small amount of activated carbon (typically 1-2% of the solute weight). Be cautious, as fine powder can be difficult to filter.
-
Gently heat and stir the mixture for 15-30 minutes. Do not boil, as this can lead to bumping.
-
Allow the mixture to cool slightly and filter it through a pad of Celite® or a fine porosity filter paper to remove the carbon. The filtrate should be significantly lighter in color.
-
Rotary evaporate the solvent to recover the product.
-
-
Silica Gel Chromatography: If color persists, column chromatography is the most definitive method for removing polar, colored impurities.
-
Rationale: Silica gel is a polar stationary phase that will strongly adsorb the polar, colored impurities, while the less polar desired product, this compound, will elute more quickly.
-
Solvent System Selection: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal ratio. A good starting point is a 7:3 to 9:1 mixture of hexanes:ethyl acetate.[1] The desired product should have an Rf value of approximately 0.3-0.4 for good separation.
-
Procedure: A detailed protocol for flash column chromatography can be found in various resources.[2]
-
Issue 2: My final product is contaminated with unreacted 5-fluoro-2-hydroxybenzoic acid. How do I remove it?
Probable Cause: Esterification reactions are equilibrium-limited. Incomplete conversion is common, leaving residual starting carboxylic acid in the crude product.
Solution Strategy: The most effective method is a liquid-liquid extraction using a mild aqueous base. This deprotonates the acidic starting material, making it water-soluble, while the neutral ester product remains in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[3]
-
Causality: The basic bicarbonate or carbonate solution reacts with the acidic 5-fluoro-2-hydroxybenzoic acid to form the corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ester remains in the organic layer.
-
Caution: Add the basic solution slowly and vent the separatory funnel frequently, as the reaction with residual strong acid catalyst (like H₂SO₄) and the carboxylic acid will produce CO₂ gas, leading to pressure buildup.
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 1-2 more times.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester, now free of the starting acid.
Issue 3: The yield after purification is very low. What are the common causes of product loss?
Probable Cause: Product loss can occur at multiple stages of the workup and purification process. Common culprits include incomplete extraction, premature crystallization, using an inappropriate purification method, or hydrolysis of the ester.
Troubleshooting Steps:
-
Extraction pH: During the basic wash to remove starting acid, ensure the pH of the aqueous layer does not become too high (pH > 10). A strongly basic environment can cause hydrolysis of your ethyl ester product back to the carboxylate salt, pulling it into the aqueous layer and reducing your yield.
-
Recrystallization Solvent: If using recrystallization, your choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not at room temperature.[4] If the compound is too soluble at room temperature, recovery will be low. If it is not soluble enough when hot, you may use an excessive volume of solvent, again leading to low recovery. For hydroxybenzoates, alcohol-water or hexane-ethyl acetate mixtures are common choices.[5]
-
Column Chromatography: Overloading the column with too much crude product can lead to poor separation and loss of product in mixed fractions. A general rule is to load 1-10% of the silica gel weight. Additionally, using a solvent system that is too polar can cause your product to elute too quickly along with impurities.
-
Volatility: this compound has a boiling point of 145-147 °C at 60 Torr.[6] If you are using high vacuum and excessive heat during rotary evaporation, you may be losing product to evaporation.
Workflow for Purification Strategy Selection
Choosing the correct purification strategy is key to maximizing both purity and yield. The following diagram outlines a decision-making process based on the observed nature of the crude product.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties is crucial for purification and handling.
| Property | Value | Source |
| CAS Number | 443-12-9 | [6] |
| Molecular Formula | C₉H₉FO₃ | Inferred |
| Molecular Weight | 184.16 g/mol | Inferred |
| Appearance | Typically a low-melting solid or clear liquid | [7][8] |
| Boiling Point | 145-147 °C at 60 Torr | [6] |
| Density | ~1.257 g/cm³ | [6] |
| Solubility | Very slightly soluble in water (0.53 g/L). Soluble in common organic solvents like ethanol, ether, and ethyl acetate. | [6][7] |
Q2: What is the best way to store purified this compound?
Like its non-fluorinated analog, ethyl salicylate, this compound can be sensitive to light and air over long periods.[7]
-
Short-term: Store in a tightly sealed container in a cool, dry place, away from direct light.
-
Long-term: For maximum stability, storing under an inert atmosphere (nitrogen or argon) at a reduced temperature (-20°C to 4°C) is recommended.[9]
Q3: What safety precautions should be taken when handling this compound?
While specific data for this compound is limited, data from analogous compounds like 2-fluoro-5-hydroxybenzoic acid and ethyl salicylate suggest the following precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust.[12]
-
Hazards: May cause skin and eye irritation. Harmful if swallowed.[11] In case of contact, rinse the affected area thoroughly with water.[10]
Q4: How can I confirm the purity of my final product?
A combination of techniques should be used to establish purity and confirm the identity of the compound.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot. This is a quick and easy way to check for the presence of more polar or non-polar impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically depress the melting point and broaden the melting range.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure of your compound. The integration of peaks in the ¹H NMR spectrum can also be used to quantify the level of any remaining proton-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide a mass spectrum to help identify both the desired product and any contaminants.
References
Sources
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN110283072B - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS # 443-12-9, 5-Fluoro-2-hydroxybenzoic acid ethyl ester - chemBlink [chemblink.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.es [fishersci.es]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-fluoro-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important intermediate. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially adaptable method is the Fischer esterification of 5-fluoro-2-hydroxybenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2] This method is favored for its use of readily available and inexpensive reagents.
Q2: How do I monitor the progress of the esterification reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 5-fluoro-2-hydroxybenzoic acid, is significantly more polar than the product, this compound, and will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What are the critical safety precautions to take during this synthesis?
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethanol is flammable and should be heated using a heating mantle with a condenser, never an open flame.
Q4: Can I use a different alcohol for the esterification?
Yes, other alcohols can be used to synthesize the corresponding esters. For instance, methanol would produce mthis compound. However, the reaction conditions, particularly temperature and time, may need to be re-optimized for different alcohols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield of the desired ester is a common frustration. The underlying causes can often be traced back to several key factors.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | Fischer esterification is an equilibrium-controlled process. Without shifting the equilibrium towards the product side, the reaction will not proceed to completion. | To drive the reaction forward, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant (ethanol).[3] |
| Insufficient Catalyst | The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. | Ensure an adequate amount of catalyst is used. Typically, a catalytic amount of concentrated sulfuric acid is sufficient. For problematic reactions, a higher catalyst loading can be explored. |
| Poor Quality Reagents | The presence of water in the reactants (especially the ethanol) can hinder the reaction by shifting the equilibrium back towards the starting materials. | Use anhydrous ethanol and ensure the 5-fluoro-2-hydroxybenzoic acid is dry. |
| Low Reaction Temperature | The rate of esterification is temperature-dependent. Insufficient heat will lead to a sluggish and incomplete reaction. | The reaction should be heated to reflux to ensure a reasonable reaction rate.[1] |
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of side products can complicate purification and reduce the overall yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction is a primary source of impurity. | As mentioned previously, drive the reaction to completion by removing water or using excess ethanol. After the reaction, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be used to remove the unreacted acidic starting material.[4] |
| Formation of Side Products | At high temperatures and with prolonged reaction times, side reactions such as dehydration or polymerization can occur, although this is less common for this specific substrate under typical esterification conditions. | Optimize the reaction time and temperature. Monitor the reaction by TLC to avoid prolonged heating after the reaction has reached completion. |
| Contamination from Reagents | Impurities present in the starting materials or solvents will be carried through the reaction. | Use high-purity reagents and solvents. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation During Workup | The presence of both acidic and basic functionalities in the reaction mixture can sometimes lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Co-elution of Impurities During Chromatography | If the impurities have similar polarities to the product, they may co-elute during column chromatography. | Optimize the solvent system for column chromatography. A gradual increase in the polarity of the mobile phase (gradient elution) can often improve separation. |
| Product is an Oil | This compound is a low-melting solid or an oil at room temperature, which can make handling and complete solvent removal challenging. | After concentrating the purified fractions, place the product under high vacuum to remove any residual solvent. |
Experimental Workflow & Protocols
General Fischer Esterification Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
Caption: A typical workflow for the Fischer esterification of 5-fluoro-2-hydroxybenzoic acid.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
-
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase - MDPI. Available at: [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Available at: [Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. Available at: [Link]
- CN110283072B - Synthesis method of ethyl salicylate - Google Patents.
-
(PDF) Synthesis of 5-Fluoro Salicylic Acid - ResearchGate. Available at: [Link]
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents.
-
Ethyl 2-hydroxybenzoate Five Chongqing Chemdad Co. ,Ltd. Available at: [Link]
-
Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem. Available at: [Link]
Sources
- 1. CN110283072B - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
- 2. Ethyl 2-hydroxybenzoate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. The strategic introduction of fluorine into aromatic systems is a cornerstone of modern medicinal and materials chemistry, offering profound modulations of a molecule's pharmacokinetic and physicochemical properties.[1][2] However, the unique reactivity of fluorine-containing reagents presents a distinct set of challenges not typically encountered in other halogenation reactions.[3]
This guide is structured to provide both high-level answers to common questions and in-depth, actionable troubleshooting protocols for specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns in aromatic fluorination.
Q1: Why is direct C-H fluorination of arenes so challenging and often unselective?
A: Direct C–H fluorination is difficult due to the high reactivity of common fluorinating agents and the strength of the C-H bond. Reagents like elemental fluorine (F₂) are extremely reactive and show poor selectivity, often leading to a mixture of products and potential degradation of the starting material.[4] More controlled electrophilic reagents like Selectfluor still face selectivity issues, especially between ortho and para positions on activated rings, and can sometimes lead to dearomatization byproducts.[5]
Q2: My nucleophilic aromatic substitution (SNAr) reaction with KF is not working. What is the most common reason for failure?
A: The single most common issue is the deactivation of the fluoride anion by protic sources, especially water. Fluoride has a high propensity to form strong hydrogen bonds, which severely diminishes its nucleophilicity.[6] In its "naked," anhydrous form, fluoride is a strong base, which can lead to undesired side reactions.[6] Therefore, rigorous drying of the fluoride salt (e.g., KF, CsF) and the reaction solvent is critical for success.
Q3: What's the fundamental difference between an electrophilic and a nucleophilic fluorination strategy?
A: The choice depends on the electronic nature of your aromatic substrate.
-
Electrophilic Fluorination uses an "F⁺" source (e.g., Selectfluor, NFSI) to fluorinate electron-rich aromatic rings. The arene acts as the nucleophile.[7]
-
Nucleophilic Fluorination uses an "F⁻" source (e.g., KF, CsF, TBAF) to displace a leaving group (like -NO₂, -Cl, -OTf) on an electron-poor aromatic ring. The arene is the electrophile.[7]
Q4: I'm observing decomposition of my starting material or product at the high temperatures required for my SNAr fluorination. What can I do?
A: High temperatures are often needed to overcome the low solubility and reactivity of inorganic fluoride salts.[8] To mitigate decomposition, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility and reactivity of the fluoride source, which can allow for lower reaction temperatures.[9] Alternatively, exploring modern palladium-catalyzed methods may provide a milder route.[8]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Issues in Nucleophilic Aromatic Substitution (SNAr) Fluorination
SNAr reactions are a workhorse for synthesizing electron-poor fluoroaromatics. However, success hinges on activating the fluoride source and managing side reactions.
Problem 1.1: Low or No Conversion
-
Primary Cause: Inactive Fluoride Source. As mentioned in the FAQs, residual water is the most likely culprit. The high lattice energy of salts like KF also contributes to low solubility and reactivity in common organic solvents.
-
Troubleshooting Protocol:
-
Rigorous Drying: Dry KF or CsF under high vacuum at >150 °C for several hours before use. Alternatively, spray-dried KF is a commercially available, more active option.
-
Solvent Choice: Use high-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane, which can better solvate the metal cation and partially dissociate the salt. Ensure the solvent is anhydrous.
-
Phase-Transfer Catalysis: Add a quaternary ammonium salt (e.g., Bu₄NCl) or a crown ether (e.g., 18-crown-6 for KF) to generate a more soluble and "naked" fluoride anion in the organic phase.[8][9] This combination often allows for significantly lower reaction temperatures.
-
Reagent Choice: Cesium fluoride (CsF) is more soluble and reactive than KF but is also more expensive and hygroscopic. Tetrabutylammonium fluoride (TBAF) is an excellent source of soluble, naked fluoride but must be rigorously dried, as commercial sources contain water.
-
Problem 1.2: Formation of Phenol or Ether Byproducts
-
Primary Cause: Reaction with Residual Water or Solvent Decomposition. The strongly basic nature of anhydrous fluoride can deprotonate residual water, generating hydroxide, which then acts as a competing nucleophile to produce phenols. At high temperatures, solvents like DMSO or DMF can also decompose to generate competing nucleophiles.
-
Troubleshooting Protocol:
-
Verify Anhydrous Conditions: Re-verify the dryness of all reagents and solvents. Molecular sieves can be added to the reaction, but ensure they are properly activated.
-
Lower Reaction Temperature: Employ a phase-transfer catalyst or a more reactive fluoride source (CsF) to enable lower reaction temperatures, minimizing solvent decomposition.[8]
-
Alternative Solvents: Consider using sulfolane, which is often more thermally stable than DMSO or DMF at the high temperatures required for SNAr.
-
Guide 2: Selectivity and Reactivity Issues in Electrophilic Aromatic Fluorination
Electrophilic fluorination is essential for electron-rich arenes but is often plagued by poor regioselectivity and side reactions.
Problem 2.1: Poor Regioselectivity (Ortho/Para Mixture)
-
Primary Cause: High Reactivity of the "F⁺" Source. Electrophilic fluorinating reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are highly reactive. The transition state for the electrophilic attack on the aromatic ring is often early, meaning it has little carbocation character. This reduces the electronic preference for the para position over the ortho positions, leading to mixtures that can be difficult to separate.[5]
-
Troubleshooting Protocol:
-
Solvent and Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity. The choice of solvent can also influence the outcome; experimenting with different solvents (e.g., MeCN, CH₂Cl₂, TFA) is recommended.
-
Steric Hindrance: If possible, introduce a bulky directing group on the substrate to sterically block the ortho positions, favoring para substitution.
-
Change the Fluorinating Reagent: Different N-F reagents have different steric profiles and reactivity. If Selectfluor gives poor selectivity, trying NFSI or another reagent may alter the o/p ratio.
-
Lewis/Brønsted Acid Additives: The addition of an acid can sometimes modulate the reactivity of the fluorinating agent and improve selectivity, although this must be evaluated on a case-by-case basis.
-
Problem 2.2: Dearomatization or Decomposition of Substrate
-
Primary Cause: Overly Activated Substrates. Highly electron-rich substrates, particularly phenols and anilines, can be attacked by the electrophilic fluorine source at the ipso-position or undergo oxidation, leading to dearomatization or complex decomposition pathways.[5]
-
Troubleshooting Protocol:
-
Protecting Groups: Protect highly activating groups like phenols (-OH) and anilines (-NH₂) as ethers, esters, or amides. This moderates their activating effect and prevents unwanted side reactions on the heteroatom.
-
Milder Reagents/Conditions: Use the least reactive electrophilic fluorinating agent that will still effect the transformation. Running the reaction at lower temperatures or with slow addition of the reagent can also help minimize byproduct formation.
-
Guide 3: Challenges in Transition-Metal-Catalyzed Fluorination
Modern palladium- and copper-catalyzed methods offer milder conditions but come with their own set of challenges, particularly for late-stage fluorination.[10]
Problem 3.1: Formation of Regioisomers with Palladium Catalysis
-
Primary Cause: Competing Mechanistic Pathways. In Pd-catalyzed nucleophilic fluorination of aryl halides or triflates, the desired product is formed via reductive elimination from a Pd(II)-Ar-F complex. However, side reactions, potentially involving benzyne-like intermediates or migration of the aryl group on the metal center, can lead to the formation of constitutional isomers, which are often very difficult to separate from the desired product.[10][11]
-
Troubleshooting Protocol:
-
Ligand Optimization: The choice of phosphine ligand is absolutely critical. Ligands are specifically designed to promote the desired C-F reductive elimination pathway while suppressing isomer-forming side reactions. Consult the literature for the most current, specialized ligands for fluorination (e.g., biaryl monophosphine ligands like AlPhos).[11][12]
-
Solvent and Temperature Control: The reaction outcome can be highly sensitive to the solvent and temperature. Nonpolar solvents like cyclohexane or toluene are often used.[11] A careful optimization screen is necessary for any new substrate.
-
Problem 3.2: Catalyst Deactivation or Low Yield
-
Primary Cause: Incompatibility with Fluoride Source or Substrate. The fluoride source can interact with the metal center or the ligands, leading to catalyst deactivation. Additionally, certain functional groups on the substrate may coordinate to the metal and inhibit catalysis.
-
Troubleshooting Protocol:
-
Fluoride Source: Use a well-defined and scrupulously dry fluoride source. The choice of counter-ion (e.g., K⁺, Cs⁺) can also impact the reaction.
-
Ligand/Catalyst Ratio: A slight excess of ligand relative to the palladium precursor is often beneficial to prevent the formation of inactive palladium species.
-
Substrate Purity: Ensure the starting aryl halide/triflate is pure and free of impurities that could poison the catalyst.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Part 3: Data Tables & Experimental Protocols
Table 1: Comparison of Common Fluorinating Reagents
| Reagent Type | Reagent Name | Abbreviation | Common Use | Key Challenges/Considerations |
| Nucleophilic | Potassium Fluoride | KF | SNAr reactions | Low solubility, requires high temp/phase-transfer catalyst, highly hygroscopic.[8] |
| Cesium Fluoride | CsF | SNAr reactions | More reactive than KF, but more expensive and very hygroscopic.[8] | |
| Tetrabutylammonium Fluoride | TBAF | General F⁻ source | Excellent solubility, but commercial sources contain water; must be anhydrous.[13] | |
| Electrophilic | Selectfluor® | F-TEDA-BF₄ | Fluorination of electron-rich arenes, enolates.[4] | High reactivity can lead to low selectivity; counterion can act as a nucleophile.[5][14] |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of arenes, organometallics.[4] | Generally good stability and reactivity; can be more selective than Selectfluor. |
Protocol 1: General Procedure for a Phase-Transfer-Catalyzed SNAr Fluorination
Objective: To fluorinate an activated aryl chloride (e.g., 4-nitrochlorobenzene) using KF and a phase-transfer catalyst.
Materials:
-
4-nitrochlorobenzene
-
Potassium Fluoride (spray-dried or vacuum-dried at 150 °C)
-
Tetrabutylammonium Chloride (Bu₄NCl)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or in an oven. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add KF (2.0 equivalents) and Bu₄NCl (1.1 equivalents).
-
Substrate & Solvent: Add the 4-nitrochlorobenzene (1.0 equivalent) followed by anhydrous DMSO.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 130-150 °C). The use of Bu₄NCl should allow for a lower temperature than without it.[8]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. SNAr reactions can take several hours to reach completion.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Part 4: Visualized Workflows and Mechanisms
Diagram 1: Decision Workflow for Aromatic Fluorination Strategy
Caption: Decision tree for selecting an appropriate aromatic fluorination method.
Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Nucleophilic Fluorination
Caption: Key steps in a Pd-catalyzed nucleophilic aromatic fluorination cycle.
References
-
Electrophilic fluorination - Wikipedia. [Link]
-
Nucleophilic Fluorination - The Doyle Group - UCLA. [Link]
-
A Perspective on Late-Stage Aromatic C–H Bond Functionalization | Journal of the American Chemical Society. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]
-
Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. [Link]
-
Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. - YouTube. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. [Link]
-
Improved Arene Fluorination Methodology for I(III) Salts - PMC - NIH. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. [Link]
-
Green Chemistry - RSC Publishing. [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research - ACS Publications. [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters - ACS Publications. [Link]
-
Organofluorine chemistry - Wikipedia. [Link]
-
Late-Stage Fluorination: From Fundamentals to Application | Organic Process Research & Development - ACS Publications. [Link]
-
Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. [Link]
-
Recent advances in late-stage monofluorination of natural products and their derivatives. [Link]
-
Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism - ResearchGate. [Link]
-
Electrophilic fluorination - Grokipedia. [Link]
-
The Balz-Schiemann Reaction - Scientific Update - UK. [Link]
-
Mechanism of the palladium-catalyzed aromatic fluorination with the... - ResearchGate. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]
-
Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Balz Schiemann Reaction: Mechanism, Steps & Applications - Vedantu. [Link]
-
What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? | ResearchGate. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC - NIH. [Link]
-
Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents - Organic Chemistry Portal. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. [Link]
-
Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts - PMC - NIH. [Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications. [Link]
-
Balz - Schiemann Reaction Mechanism - YouTube. [Link]
-
Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - Chemical Science (RSC Publishing). [Link]
-
Selective Fluorination of Complex Molecules: Late-Stage Functionalization | Request PDF. [Link]
-
Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands - ResearchGate. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. chimia.ch [chimia.ch]
- 4. mdpi.com [mdpi.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved Arene Fluorination Methodology for I(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Scale-Up Synthesis of Ethyl 5-fluoro-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we combine established chemical principles with practical, field-proven insights to ensure a successful and efficient synthesis campaign.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. While its laboratory-scale preparation via Fischer esterification of 5-fluorosalicylic acid is well-documented, scaling up this process introduces a unique set of challenges. This guide provides a comprehensive overview of the synthesis, potential issues, and robust solutions to facilitate a smooth transition from the bench to production.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the scale-up synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Fischer-Speier esterification of 5-fluorosalicylic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2] This is an equilibrium-driven reaction, and to achieve high conversion on a large scale, it is crucial to use an excess of ethanol and effectively remove the water that is formed during the reaction.[1][2]
Q2: What are the critical process parameters to monitor during the esterification reaction?
A2: The key parameters to control are:
-
Temperature: Maintaining the optimal reaction temperature is crucial for both reaction rate and minimizing side reactions.
-
Catalyst Loading: The amount of acid catalyst needs to be carefully optimized to ensure a reasonable reaction time without promoting excessive side reactions or posing downstream purification challenges.
-
Water Removal: Efficient removal of water is essential to drive the equilibrium towards the product. This can be achieved through azeotropic distillation.
-
Reaction Time: Monitoring the reaction progress by techniques like HPLC or GC is necessary to determine the optimal endpoint and avoid the formation of degradation products.
Q3: What are the potential side reactions to be aware of during scale-up?
A3: The primary side reaction of concern is the O-alkylation of the phenolic hydroxyl group to form 2-ethoxy-5-fluorobenzoic acid ethyl ester. This becomes more significant at higher temperatures and with prolonged reaction times.[3][4] Another potential issue is the formation of colored impurities due to the oxidation of the phenolic starting material or product, especially if there are trace metal contaminants or exposure to air at high temperatures.[5][6]
Q4: How can I minimize the formation of the O-alkylation byproduct?
A4: To minimize O-alkylation, you should:
-
Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Optimize the catalyst concentration; lower concentrations of the acid catalyst can reduce the rate of O-alkylation.
-
Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved to avoid prolonged exposure to acidic conditions.
Q5: What are the recommended purification methods for large-scale production?
A5: For large-scale purification, a combination of the following techniques is typically employed:
-
Aqueous Work-up: After the reaction, the excess acid catalyst is neutralized with a base like sodium bicarbonate solution.
-
Solvent Extraction: The product is extracted into a suitable organic solvent.
-
Crystallization: The crude product is often purified by crystallization from a suitable solvent or solvent mixture to remove impurities.
-
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.
Q6: What are the main safety concerns associated with this synthesis?
A6: The primary safety hazards are associated with the handling of concentrated sulfuric acid, which is highly corrosive.[7][8][9] 5-Fluorosalicylic acid can cause skin and eye irritation.[10][11] It is essential to use appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated area, and proper procedures for handling and quenching strong acids must be followed.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | - Inefficient water removal.- Insufficient catalyst loading.- Low reaction temperature.- Poor quality of starting materials. | - Ensure the Dean-Stark trap or other water removal apparatus is functioning correctly.- Optimize the amount of acid catalyst.- Gradually increase the reaction temperature while monitoring for side products.- Verify the purity of 5-fluorosalicylic acid and ethanol. |
| Formation of a Dark-Colored Reaction Mixture | - Oxidation of the phenolic starting material or product.- Presence of trace metal impurities.- Reaction temperature is too high. | - Perform the reaction under an inert atmosphere (e.g., nitrogen).- Use high-purity, metal-free reagents and glass-lined reactors.- Lower the reaction temperature.[5][6] |
| Significant Amount of O-Alkylation Byproduct | - High reaction temperature.- Prolonged reaction time.- High catalyst concentration. | - Reduce the reaction temperature.- Monitor the reaction closely and stop it at the optimal time.- Decrease the amount of acid catalyst. |
| Difficulties in Product Isolation/Purification | - Incomplete neutralization of the acid catalyst.- Formation of an emulsion during work-up.- Product is an oil and difficult to crystallize. | - Ensure complete neutralization by checking the pH of the aqueous layer.- Add a brine wash to help break the emulsion.- Attempt purification by vacuum distillation or explore different solvent systems for crystallization. |
| Product Fails Purity Specifications | - Presence of unreacted starting material.- Contamination with side products.- Inefficient purification. | - Re-process the material through the purification steps (e.g., re-crystallization).- Analyze the impurities by techniques like LC-MS or GC-MS to identify them and adjust the reaction or purification conditions accordingly. |
Detailed Protocols
Protocol 1: Standard Fischer Esterification (Scale-Up)
This protocol outlines a standard procedure for the synthesis of this compound on a larger scale.
Materials:
-
5-Fluorosalicylic acid (1.0 kg, 6.41 mol)
-
Anhydrous Ethanol (5.0 L, excess)
-
Concentrated Sulfuric Acid (100 mL)
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate
Equipment:
-
10 L Jacketed Glass Reactor with overhead stirrer, condenser, and Dean-Stark trap
-
Heating/Cooling Circulator
-
Separatory Funnel (or equivalent for liquid-liquid extraction)
-
Rotary Evaporator
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 5-fluorosalicylic acid (1.0 kg), anhydrous ethanol (5.0 L), and toluene (1.0 L).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (100 mL) to the stirred mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or reaction monitoring (e.g., by HPLC) indicates completion.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add the reaction mixture to a stirred solution of saturated sodium bicarbonate to neutralize the sulfuric acid.
-
Extraction: Transfer the mixture to a large separatory funnel. Add ethyl acetate and separate the organic layer. Extract the aqueous layer with additional ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: Alternative Esterification using a Solid Acid Catalyst
To simplify catalyst removal and reduce acidic waste streams, a solid acid catalyst can be employed.
Materials:
-
5-Fluorosalicylic acid (1.0 kg, 6.41 mol)
-
Anhydrous Ethanol (5.0 L, excess)
-
Solid Acid Catalyst (e.g., Amberlyst-15, Nafion NR-50) (10 wt% of the carboxylic acid)
-
Toluene (for azeotropic removal of water)
Procedure:
-
Reaction Setup: Charge the reactor with 5-fluorosalicylic acid (1.0 kg), anhydrous ethanol (5.0 L), toluene (1.0 L), and the solid acid catalyst (100 g).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Collect the water azeotropically. Monitor the reaction progress until completion.
-
Catalyst Removal: Cool the reaction mixture and filter to recover the solid acid catalyst. The catalyst can often be washed, dried, and reused.
-
Work-up and Purification: The filtrate can be worked up as described in Protocol 1 (steps 5-8), often with a simpler neutralization step or by directly proceeding to solvent removal and purification.
Visualizations
Reaction Mechanism: Fischer Esterification
Caption: Troubleshooting Workflow for Scale-Up
References
-
Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]
-
Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. (n.d.). Method for producing salicylic acid ester.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2017, August 13). Phenol having a reddish Brown color?. [Link]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure - Sulfuric Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. [Link]
-
Synerzine. (2018, June 22). Ethyl salicylate Safety Data Sheet. Retrieved from [Link]
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]
-
ResearchGate. (2025, August 5). Selective synthesis of phenyl salicylate (salol) by esterification reaction over solid acid catalysts. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
MDPI. (n.d.). Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions. Retrieved from [Link]
-
RSC Education. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Retrieved from [Link]
-
ResearchGate. (2014, December 3). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?. [Link]
-
Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A thermal analysis study of methyl salicylate. [Link]
-
PubChem. (n.d.). 5-Fluorosalicylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for O-alkylation of phenolic compounds.
-
Khan Academy. (n.d.). Esterification of phenols [Video]. [Link]
-
PubMed Central. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]
-
Princeton University. (2012, December 14). Sulfuric Acid - Standard Operating Procedure. Retrieved from [Link]
-
Khan Academy. (2025, July 20). Alcohols, phenols and acids | Grade 12 | Chemistry [Video]. YouTube. [Link]
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troubleshooting low reactivity of Ethyl 5-fluoro-2-hydroxybenzoate
Welcome to the technical support guide for Ethyl 5-fluoro-2-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the reactivity of this versatile but sometimes recalcitrant building block. My goal is to provide not just solutions, but a foundational understanding of the molecule's behavior, enabling you to logically troubleshoot and optimize your synthetic routes.
The perceived "low reactivity" of this compound is not an inherent flaw, but rather a consequence of the complex interplay between its three key functional groups: the phenolic hydroxyl, the electron-withdrawing fluorine atom, and the ortho-positioned ethyl ester. Understanding these interactions is paramount to unlocking its synthetic potential.
Core Molecular Challenges: A First Principles Overview
Before diving into specific experimental issues, let's analyze the molecule's inherent chemical characteristics. The primary obstacles to reactivity stem from a combination of electronic and steric factors.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton forms a strong six-membered ring hydrogen bond with the carbonyl oxygen of the adjacent ester. This significantly reduces the acidity of the phenol and hinders its availability for reactions like alkylation or acylation.
-
Conflicting Electronic Effects: The aromatic ring's electron density is pulled in opposing directions. The hydroxyl group is a powerful activating, ortho, para-director (+M effect), while the fluorine atom and the ethyl ester group are deactivating (-I and -M effects). This electronic tug-of-war can render the ring less nucleophilic than a simple phenol, complicating electrophilic aromatic substitution.
-
Steric Hindrance (Ortho Effect): The ethyl ester group ortho to the hydroxyl presents a significant steric barrier, impeding the approach of bulky reagents to both the hydroxyl group and the C3 position of the aromatic ring.[1][2][3][4]
Caption: Key factors influencing the reactivity of this compound.
Part 1: Troubleshooting Reactions at the 2-Hydroxy Group
This is the most common site for derivatization, and consequently, the source of most frequent issues.
FAQ 1.1: Why is my Williamson ether synthesis (O-alkylation) failing or giving low yields?
The Problem: You are attempting to alkylate the phenolic hydroxyl using a standard base like K₂CO₃ or NaOH with an alkyl halide, but you observe only starting material or trace amounts of the desired ether.
The Underlying Science: The primary culprit is incomplete deprotonation of the hydroxyl group. The intramolecular hydrogen bond significantly increases the pKa of the phenol, making it less acidic than typical phenols. Weak inorganic bases are often insufficient to fully generate the phenoxide anion, which is the active nucleophile required for the Sₙ2 reaction.[5][6] Furthermore, the resulting phenoxide is sterically encumbered by the ortho-ester.
Troubleshooting Protocol & Solutions:
-
Assess the Base: The choice of base is critical. A stronger, non-nucleophilic base is required to irreversibly deprotonate the phenol.
-
Solvent Selection: Polar aprotic solvents are superior as they solvate the cation of the base without interfering with the nucleophile.
-
Electrophile Reactivity: The Sₙ2 reaction is sensitive to the leaving group and steric hindrance of the electrophile.[7][8]
Table 1: Base and Solvent Selection for O-Alkylation
| Base | pKa of Conj. Acid | Recommended Solvent | Comments & Rationale |
| K₂CO₃ | ~10.3 | Acetone, DMF | Often insufficient. May work with highly reactive electrophiles (e.g., benzyl bromide) at elevated temperatures. |
| NaH | ~36 | THF, DMF | Highly Recommended. Irreversibly forms the sodium phenoxide. Reaction is clean as the only byproduct is H₂ gas. |
| LiHMDS/KHMDS | ~26 | THF | Excellent choice for sterically hindered systems. The bulky base can effectively access the proton. |
| DBU | ~13.5 | Acetonitrile, DMF | A strong, non-nucleophilic organic base that can be effective, though may require heat.[9] |
Step-by-Step Optimized Protocol (Williamson Ether Synthesis):
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) to anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Cessation of hydrogen gas evolution indicates complete formation of the phenoxide.
-
Addition of Electrophile: Cool the reaction back to 0 °C and add the alkyl halide (e.g., ethyl iodide, 1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Workup: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Caption: Troubleshooting workflow for Williamson ether synthesis.
Part 2: Challenges in Aromatic Ring Functionalization
FAQ 2.1: Why is my electrophilic aromatic substitution (EAS) reaction failing?
The Problem: You are attempting a standard EAS reaction, such as nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), but the reaction does not proceed, or you get a complex mixture of products.
The Underlying Science: The aromatic ring of this compound is significantly deactivated towards electrophilic attack. While the hydroxyl group is a strong activator, its effect is counteracted by the powerful deactivating inductive (-I) effect of the fluorine and the deactivating resonance (-M) and inductive (-I) effects of the ethyl ester group.[10][11][12] The net result is a ring that is less nucleophilic than benzene. Friedel-Crafts reactions, in particular, are known to fail on moderately to strongly deactivated rings.[13][14][15]
Troubleshooting & Strategy:
-
Use Forcing Conditions: Milder EAS conditions will likely fail. Harsher conditions (higher temperatures, stronger acid catalysts) may be necessary to drive the reaction forward.
-
Predicting Regioselectivity: The directing effects of the substituents are in conflict.
-
-OH group: Directs ortho (C3) and para (C5). The C5 position is already occupied by fluorine. The C3 position is sterically hindered.
-
-F group: Directs ortho (C4, C6) and para (C2).
-
-COOEt group: Directs meta (C4, C6).
-
The most likely position for substitution is C4 , which is activated by the hydroxyl group (para) and directed by the ester (meta). However, this position is sterically accessible.
-
Caption: Conflicting electronic directing effects on the aromatic ring.
Recommended Approach (Example: Nitration):
-
Protect the Phenol: The free hydroxyl group can be oxidized under strong nitrating conditions. It is advisable to first protect it as a more robust group (e.g., methyl ether) before attempting EAS.
-
Use Milder Reagents: Instead of fuming nitric/sulfuric acid, consider milder nitrating agents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) which may give cleaner results.
Part 3: Troubleshooting Ester Group Reactions
FAQ 3.1: I'm having difficulty hydrolyzing the ethyl ester via saponification.
The Problem: Standard hydrolysis conditions (e.g., NaOH in EtOH/H₂O at room temperature) are slow or incomplete, requiring long reaction times or high temperatures which might lead to side products.
The Underlying Science: While less pronounced than the effect on the hydroxyl group, steric hindrance from the ortho-hydroxyl group can slightly slow the rate of nucleophilic attack by hydroxide at the ester's carbonyl carbon. More importantly, if the reaction is not driven to completion, the product carboxylate can be difficult to separate from the starting material.
Troubleshooting Protocol:
-
Increase Temperature: Heating the reaction mixture to reflux is the most common and effective solution.
-
Change Solvent System: Using a higher-boiling solvent like THF or 1,4-dioxane with water can allow for higher reaction temperatures, accelerating the hydrolysis.
-
Use a Stronger Base: While NaOH or KOH are standard, using LiOH can sometimes offer different solubility and reactivity profiles that may be beneficial.[16][17]
Step-by-Step Optimized Protocol (Saponification):
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the disappearance of the starting material by TLC (a helpful stain for this compound is vanillin).
-
Workup: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with cold water and acidify to pH ~2-3 with cold 1N HCl. The carboxylic acid product should precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired 5-fluoro-2-hydroxybenzoic acid.[16]
References
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health (NIH). [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
-
Ethyl 2-hydroxybenzoate. Chongqing Chemdad Co., Ltd. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Ortho effect. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Ortho effect. A to Z Chemistry - WordPress.com. [Link]
-
How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Reactions of Esters. Chemistry LibreTexts. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Navigating the Nuances of Solvent Effects on Ethyl 5-fluoro-2-hydroxybenzoate Reactivity: A Technical Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical insights and practical troubleshooting advice for experiments involving Ethyl 5-fluoro-2-hydroxybenzoate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern its reactivity, with a special focus on the critical role of solvent selection. Our aim is to empower you with the expertise to optimize your reaction conditions, troubleshoot challenges, and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is my O-alkylation of this compound sluggish or failing in an alcohol-based solvent like ethanol?
A: This is a common issue that stems from the fundamental principles of nucleophilicity and solvent-solute interactions. For an efficient O-alkylation (a Williamson ether synthesis), the hydroxyl group of this compound must be deprotonated to form a potent nucleophile, the phenoxide ion.
-
The Problem with Protic Solvents: Protic solvents, such as ethanol, possess acidic protons and are excellent hydrogen bond donors. They form a "solvent cage" around the phenoxide anion through strong hydrogen bonds. This solvation shell stabilizes the phenoxide, effectively lowering its energy and reducing its motivation to attack an electrophile (your alkylating agent). This "caged" nucleophile is significantly less reactive, leading to slow or incomplete reactions.
-
The Solution with Aprotic Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are the preferred choice. While they are polar enough to dissolve the phenoxide salt, they lack acidic protons and cannot form strong hydrogen bonds with the nucleophile. This leaves the phenoxide "naked" and highly reactive, dramatically accelerating the rate of the desired S(_N)2 reaction. A typical Williamson reaction is conducted at 50 to 100 °C and is often complete within 1 to 8 hours in these solvents.[1]
Q2: I am attempting a Friedel-Crafts acylation on this compound and observing a complex mixture of products with low yield of the desired C-acylated product. What is going wrong?
A: Friedel-Crafts reactions with phenols, and particularly with salicylate esters, are notoriously challenging for a couple of key reasons:
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl(_3)) required to activate the acylating agent is a strong Lewis acid. The lone pairs on the phenolic oxygen and the carbonyl oxygen of the ester group can coordinate with the Lewis acid. This deactivates the aromatic ring towards electrophilic attack and can lead to side reactions.
-
O-Acylation vs. C-Acylation: Phenols can undergo acylation at two positions: on the hydroxyl group (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to yield a hydroxyarylketone.[2] O-acylation is often the kinetically favored product, especially at lower temperatures.
-
Solvent Influence on Product Distribution: The choice of solvent can significantly impact the product ratio.
-
Non-polar solvents (e.g., carbon disulfide, dichloromethane) can favor the formation of the kinetically controlled product. In the case of some aromatic systems, the product-catalyst complex may precipitate out of the non-polar solvent, preventing equilibration to the thermodynamically more stable product.[3]
-
Polar solvents (e.g., nitrobenzene) can facilitate the reversal of the initial acylation and allow for the formation of the thermodynamically favored product.[3]
-
Troubleshooting Strategy:
-
Protect the Hydroxyl Group: A common strategy is to protect the hydroxyl group as an ether before performing the Friedel-Crafts acylation. This prevents coordination with the Lewis acid and directs the acylation to the aromatic ring. The protecting group can then be removed in a subsequent step.
-
Consider Fries Rearrangement: An alternative approach is to first perform an O-acylation, which is often more straightforward. The resulting ester can then be rearranged to the C-acylated product under Friedel-Crafts conditions (the Fries rearrangement).
-
Optimize Catalyst and Solvent: Experiment with milder Lewis acids and different solvents to fine-tune the selectivity.
Q3: During the electrophilic bromination of this compound, I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-bromination?
A: The hydroxyl group is a very strong activating group for electrophilic aromatic substitution, making the aromatic ring of this compound highly nucleophilic.[4][5][6] This high reactivity can make it difficult to stop the reaction at the mono-substitution stage.
-
Solvent Polarity: The polarity of the solvent plays a crucial role here.
-
In polar solvents like water or acetic acid, the electrophile (e.g., Br(_2)) is more readily polarized, increasing its reactivity and leading to a higher likelihood of polysubstitution.
-
In non-polar solvents of low polarity, such as carbon tetrachloride (CCl(_4)) or chloroform (CHCl(_3)), the electrophile is less activated, and the reaction can be more controlled, favoring mono-substitution.[7]
-
-
Substituent Effects: The existing substituents on your molecule also direct the position of the incoming electrophile. The hydroxyl group is a strong ortho-, para-director. The fluorine atom is also an ortho-, para-director, although it is a deactivating group. The ethyl ester group is a meta-director and a deactivating group. The combined effect of these groups will influence the position of bromination.
To improve mono-selectivity:
-
Switch to a less polar solvent like CCl(_4) or CHCl(_3).
-
Perform the reaction at a lower temperature to reduce the overall reaction rate.
-
Use a milder brominating agent, such as N-bromosuccinimide (NBS).
Troubleshooting Guides
O-Alkylation (Williamson Ether Synthesis)
| Observed Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| No or very low conversion to the ether product. | 1. Incomplete deprotonation of the hydroxyl group. 2. Use of a protic solvent. 3. Low reactivity of the alkylating agent. | 1. Base Selection: Ensure a sufficiently strong base is used. For phenols, common choices include potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or for less reactive systems, sodium hydride (NaH). The base should have a pKa greater than that of the phenol to ensure complete deprotonation.2. Solvent Choice: As detailed in the FAQs, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[1]3. Alkylating Agent: Primary alkyl halides are ideal for this S(_N)2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[8] |
| Formation of a significant amount of C-alkylated by-product. | Ambident Nucleophilicity of the Phenoxide: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). | Solvent Effects: The C/O alkylation ratio can be influenced by the solvent. While O-alkylation is generally favored, factors like the nature of the counter-ion and the solvent can play a role. In some cases, less polar solvents might slightly favor C-alkylation, but for the Williamson ether synthesis, polar aprotic solvents remain the standard choice for promoting O-alkylation.[9] |
| Decomposition of starting material or product. | Harsh reaction conditions: High temperatures or a very strong base might lead to decomposition, especially if other sensitive functional groups are present. | Optimize Conditions: Try running the reaction at a lower temperature for a longer period. If using a very strong base like NaH, ensure the reaction is performed under an inert atmosphere and at a controlled temperature. |
Electrophilic Aromatic Substitution (e.g., Bromination)
| Observed Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Polysubstitution. | High reactivity of the phenol ring: The strongly activating hydroxyl group makes the ring highly susceptible to multiple substitutions. | Solvent and Reagent Moderation: Use a non-polar solvent (e.g., CCl(_4)) to decrease the reactivity of the electrophile.[7] Consider using a less reactive brominating agent like N-bromosuccinimide (NBS) instead of Br(_2). |
| Incorrect regioselectivity (e.g., formation of an unexpected isomer). | Complex interplay of directing effects: The hydroxyl and fluorine groups are ortho-, para-directing, while the ethyl ester is meta-directing. Steric hindrance can also influence the position of attack. | Predicting Regioselectivity: The powerful ortho-, para-directing effect of the hydroxyl group is likely to dominate. The fluorine atom, also an ortho-, para-director, will reinforce this. The meta-directing effect of the ester is weaker. Therefore, substitution is most likely to occur at the positions ortho and para to the hydroxyl group. Steric hindrance from the ethyl ester group might disfavor the adjacent ortho position. |
| Low yield despite complete consumption of starting material. | Oxidative side reactions: Phenols are susceptible to oxidation, especially with strong electrophilic reagents or under harsh conditions. | Milder Conditions: Use the mildest possible conditions (lower temperature, less reactive electrophile) to achieve the desired transformation. Protecting the hydroxyl group prior to the electrophilic substitution can also prevent oxidation. |
Experimental Protocols
Protocol 1: O-Alkylation of this compound (General Procedure)
This protocol outlines a standard Williamson ether synthesis, which can be adapted for various primary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.2 equivalents)
-
Potassium carbonate (K(_2)CO(_3)) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DMF.
-
Add potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Solvent Effects
O-Alkylation: The Role of the Solvent
Caption: Solvent effect on phenoxide nucleophilicity in O-alkylation.
General Electrophilic Aromatic Substitution Pathway
Caption: General mechanism of electrophilic aromatic substitution.
Concluding Remarks
The reactivity of this compound is a delicate interplay of its inherent electronic and steric properties, significantly modulated by the choice of solvent. A thorough understanding of how different solvent classes interact with the substrate and reactive intermediates is paramount for successful and reproducible experimentation. This guide serves as a starting point for navigating these complexities. We encourage you to use these principles as a foundation for your own experimental design and troubleshooting. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Nogueira, I. C., & Pliego, J. R. (2021). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
SlideShare. (n.d.). Phenol_Electrophilic substitution rxn. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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- 9. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Monitoring Ethyl 5-fluoro-2-hydroxybenzoate Reaction Progress by TLC
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on utilizing Thin-Layer Chromatography (TLC) for monitoring the synthesis of Ethyl 5-fluoro-2-hydroxybenzoate. Here, we address common challenges and provide troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the synthesis of this compound?
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique ideal for real-time reaction monitoring in a synthetic chemistry setting.[1] Its primary advantages for this specific application include:
-
Speed and Efficiency: TLC provides a quick snapshot of the reaction's progress, allowing for timely decisions regarding reaction quenching, workup, or adjustment of conditions.
-
Minimal Sample Requirement: Only a very small aliquot of the reaction mixture is needed to perform the analysis, preserving the bulk of your material.[1][2]
-
Qualitative Assessment: It allows for a clear qualitative assessment of the consumption of starting materials and the formation of the desired product, as well as the appearance of any byproducts.[1][3]
The core principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[4][5][6] In the context of this compound synthesis, we are typically monitoring the conversion of a more polar starting material (e.g., 5-fluoro-2-hydroxybenzoic acid) to a less polar ester product. This difference in polarity is the key to achieving good separation on a TLC plate.[5][7]
Q2: What is the fundamental principle behind the separation of this compound and its precursors on a TLC plate?
The separation hinges on the concept of polarity. The stationary phase, silica gel, is highly polar due to the presence of silanol (Si-OH) groups.[5]
-
Starting Material (e.g., 5-fluoro-2-hydroxybenzoic acid): This molecule possesses both a carboxylic acid and a phenolic hydroxyl group, making it significantly polar. These polar functional groups will have a strong affinity for the polar silica gel stationary phase through hydrogen bonding. This strong interaction impedes its movement up the TLC plate, resulting in a lower Retention Factor (Rf) value.[7]
-
Product (this compound): The esterification reaction converts the highly polar carboxylic acid into a less polar ethyl ester group. While the phenolic hydroxyl group remains, the overall polarity of the molecule is reduced. Consequently, the product will have a weaker interaction with the silica gel and will be carried further up the plate by the mobile phase, exhibiting a higher Rf value.[7]
This difference in polarity and, therefore, Rf value, allows for the clear visualization of the reaction's progression.
Q3: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
The choice of the mobile phase is critical for achieving good separation. The goal is to find a solvent or solvent mixture that moves the product spot to an Rf value of approximately 0.3-0.5, while providing clear separation from the starting material and any byproducts.
A common starting point for compounds of moderate polarity, such as aromatic esters and phenols, is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6][8]
| Solvent System Component | Role in Separation |
| Hexanes/Heptane | A non-polar solvent that helps to move less polar compounds up the plate. |
| Ethyl Acetate | A more polar solvent that competes with the analytes for binding sites on the silica gel, thus eluting them. |
General Strategy for Optimization:
-
Start with a mid-range polarity mixture: A 7:3 or 8:2 mixture of hexanes:ethyl acetate is a good initial choice.
-
Adjust based on results:
-
If all spots remain at the baseline: The solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots run to the solvent front: The solvent system is too polar. Decrease the proportion of ethyl acetate.
-
For more challenging separations, other solvent systems can be explored.[9][10]
Q4: How are the spots visualized on the TLC plate?
Since this compound and its likely precursors are colorless, a visualization technique is required.[4]
-
UV Light (Non-destructive): The most common method is using a UV lamp, typically at a wavelength of 254 nm.[5][11] Most TLC plates contain a fluorescent indicator that glows under UV light. Aromatic compounds like our target molecule will absorb UV light and appear as dark spots where they quench the fluorescence.[11][12] This method is non-destructive, meaning the compound is not chemically altered.[11]
-
Staining (Destructive): If compounds are not UV-active or for better visualization, chemical stains can be used.[5][11]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds with oxidizable functional groups.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[13] This is due to the affinity of iodine for these molecules.[13]
-
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol provides a self-validating system for monitoring your reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Samples:
-
Starting Material (SM) solution (dissolved in a volatile solvent like ethyl acetate)
-
Reaction Mixture (RM) aliquot
-
Co-spot (a mixture of SM and RM)
-
Workflow Diagram:
Caption: A standard workflow for Thin-Layer Chromatography analysis.
Procedure:
-
Plate Preparation:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[14]
-
On the baseline, mark three lanes for your samples: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
-
Spotting:
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane.[15][16] The spot should be as small as possible to prevent streaking.[16]
-
Spot the reaction mixture aliquot in the "RM" lane.
-
In the "Co" lane, first spot the starting material, and then, using the same capillary, spot the reaction mixture directly on top of the SM spot.
-
-
Development:
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[14][18]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[12]
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[19][20]
-
Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20]
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | 1. Sample is too concentrated/overloaded: Applying too much sample can lead to streaking.[1] 2. Compound is highly acidic or basic: The phenolic hydroxyl and potential residual carboxylic acid can interact strongly with the acidic silica gel. 3. Inappropriate solvent system: The polarity might be unsuitable for the compound.[17] | 1. Dilute the sample: Prepare a more dilute solution of your reaction mixture for spotting. 2. Modify the mobile phase: Add a small amount of acetic acid (e.g., 1%) to the mobile phase. This can help to suppress the ionization of acidic compounds and reduce streaking.[21] 3. Try a new solvent system: Experiment with different solvent systems to find one that provides better spot definition.[17] |
| No spots are visible under UV | 1. Sample concentration is too low: The amount of compound on the plate may be below the detection limit.[17] 2. Compounds are not UV-active: While unlikely for this specific molecule, some compounds do not absorb UV light at 254 nm.[5] | 1. Spot multiple times: Apply the sample to the same spot repeatedly, allowing the solvent to dry completely between applications.[2][17] 2. Use a chemical stain: Utilize a potassium permanganate or iodine stain for visualization.[11][13] |
| Rf values are too high or too low | 1. Rf too low (spots at the bottom): The mobile phase is not polar enough to elute the compounds. 2. Rf too high (spots at the top): The mobile phase is too polar. | 1. Increase mobile phase polarity: Add more of the polar component (e.g., ethyl acetate) to your solvent mixture. 2. Decrease mobile phase polarity: Add more of the non-polar component (e.g., hexanes) to your solvent mixture. |
| Poor separation of spots | 1. Inappropriate solvent system: The chosen mobile phase may not have the right selectivity for your compounds.[1] 2. Reactant and product have similar polarities: In some cases, the change in polarity upon reaction is minimal. | 1. Systematically vary the solvent ratio: Try a range of hexanes:ethyl acetate ratios. 2. Try a different solvent system: Consider using dichloromethane/methanol or toluene-based systems.[6][8][10] 3. Utilize the co-spot: If the reactant and product spots in the "Co" lane merge into a single elongated spot, the reaction is likely incomplete. If they resolve into two distinct spots, the separation is adequate.[22] |
| Uneven solvent front | 1. The TLC plate is touching the side of the chamber. [17] 2. The bottom of the TLC plate is not level in the solvent. | 1. Center the plate: Ensure the plate is not in contact with the chamber walls. 2. Ensure a level surface: Make sure the developing chamber is on a flat surface and the plate is placed evenly in the solvent. |
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common TLC issues.
References
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]
-
Thin-layer chromatography (TLC) (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
The Retention Factor - Chemistry LibreTexts. (2022, April 8). Retrieved from [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
-
What are the solvents used in TLC for sterification? - ResearchGate. (2014, January 26). Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from [Link]
-
Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2024, August 9). Retrieved from [Link]
-
Thin layer chromatogram (TLC) of esterified product and its standards. - ResearchGate. (n.d.). Retrieved from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved from [Link]
-
How to calculate an Rf value - YouTube. (2009, August 6). Retrieved from [Link]
-
How to Calculate Rf TLC - Oreate AI Blog. (2026, January 7). Retrieved from [Link]
-
Troubleshooting: TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Visualizing a TLC plate - YouTube. (2021, August 22). Retrieved from [Link]
-
Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from [Link]
-
Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. (2025, March 15). Retrieved from [Link]
- Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents. (n.d.).
-
Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Retrieved from [Link]
-
How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com. (n.d.). Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Retrieved from [Link]
-
Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]
-
esterification reaction | PDF | Thin Layer Chromatography | Chemical Substances - Scribd. (n.d.). Retrieved from [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase - ResearchGate. (2025, October 15). Retrieved from [Link]
- Process for the preparation of hydroxybenzoic benzyl esters - Google Patents. (n.d.).
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry of Ethyl 5-fluoro-2-hydroxybenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel or modified compounds are paramount. Ethyl 5-fluoro-2-hydroxybenzoate, a halogenated derivative of the common fragrance and flavor compound ethyl salicylate, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of mass spectrometry-based approaches for its characterization, supported by experimental insights and comparative data to inform methodological choices in a research and development setting.
Introduction to this compound: Properties and Analytical Significance
This compound (C₉H₉FO₃) is an aromatic ester with a molecular weight of 184.16 g/mol .[1] The introduction of a fluorine atom to the benzene ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, significantly influences its physicochemical characteristics and, consequently, its behavior in a mass spectrometer. Understanding its analysis is critical for metabolism studies, impurity profiling, and quality control.
This guide will focus on the most prevalent mass spectrometry techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing a comparative framework for their application.
Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach
Electron Ionization is a classic, robust technique for the analysis of volatile and semi-volatile compounds.[2] In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[3][4] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for structural elucidation.
Predicted Fragmentation Pattern of this compound
The EI mass spectrum of ethyl salicylate shows a distinct molecular ion peak at m/z 166 and prominent fragment ions at m/z 120 and 92.[6][8][9] The key fragmentation is the loss of ethanol (C₂H₅OH) from the molecular ion, a process known as the "ortho effect," facilitated by the proximate hydroxyl group.
For this compound, we can anticipate a similar fragmentation pathway, adjusted for the mass of the fluorine atom:
-
Molecular Ion (M⁺•) at m/z 184 : The presence of this peak confirms the molecular weight of the compound.
-
Loss of Ethoxy Radical (•OCH₂CH₃) to yield m/z 139 : This would correspond to the fluorinated benzoyl cation.
-
Loss of Ethanol (CH₃CH₂OH) via the "ortho effect" to yield m/z 138 : This is expected to be a major fragment, analogous to the m/z 120 peak in ethyl salicylate.
-
Subsequent loss of Carbon Monoxide (CO) from the m/z 138 fragment to yield m/z 110 : This would correspond to a fluorinated phenoxy cation.
-
Loss of an Ethyl Group (•CH₂CH₃) to yield m/z 155 : This would result in the fluorinated salicylic acid cation.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted EI fragmentation of this compound.
Comparison with Alternative Ionization Techniques
For certain applications, "softer" ionization techniques may be preferable to preserve the molecular ion.
| Ionization Technique | Principle | Expected Result for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electron bombardment | Abundant fragmentation, moderate M⁺• | Rich structural information, reproducible spectra | Molecular ion may be weak or absent |
| Chemical Ionization (CI) | Ionization via reagent gas ions | Prominent [M+H]⁺ at m/z 185 | Enhanced molecular ion, less fragmentation | Less structural information than EI |
| Electrospray Ionization (ESI) | Ionization from a charged droplet | Strong [M-H]⁻ at m/z 183 in negative mode | Excellent for polar compounds, soft ionization | Requires a liquid phase (LC-MS) |
Chromatographic Separation: GC-MS vs. LC-MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique preceding mass analysis is crucial and depends on the analyte's properties and the analytical goals.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[2]
Strengths:
-
High Resolution: Capillary GC columns provide excellent separation of isomers and closely related compounds.[11]
-
Robustness: GC-MS systems are generally reliable and have extensive spectral libraries for compound identification.
-
Sensitivity: Modern GC-MS instruments offer low detection limits.[12]
Considerations:
-
Derivatization: For less volatile or more polar analogs, derivatization (e.g., silylation) might be necessary to improve chromatographic performance.[13]
-
Thermal Degradation: Although unlikely for this compound, thermal degradation in the injector or column is a possibility for more complex molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with ESI, is a powerful alternative, especially for analyzing samples in complex matrices or for compounds that are not amenable to GC.[14]
Strengths:
-
Versatility: Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
-
Soft Ionization: ESI typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), which is advantageous for quantification.
-
Direct Analysis of Liquid Samples: Minimal sample preparation may be required for some sample types.
Considerations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.
-
Mobile Phase Compatibility: The choice of mobile phase solvents and additives must be compatible with the ESI process.
The following workflow diagram illustrates the decision-making process for selecting an analytical approach:
Caption: Decision workflow for MS analysis of the target compound.
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Protocol 2: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of methanol/water (50:50).
-
LC Conditions:
-
Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI Negative Mode):
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: m/z 50-500.
-
Performance Comparison
| Feature | GC-MS with EI | LC-MS with ESI | Recommendation for this compound |
| Structural Information | Excellent, due to extensive fragmentation. | Limited, primarily molecular ion. | GC-MS for initial identification and structural confirmation. |
| Quantification | Good, but can be affected by fragmentation. | Excellent, stable molecular ion is ideal for SIM/MRM. | LC-MS for accurate quantification in biological or environmental matrices. |
| Sensitivity | High, especially with modern instruments. | Very high, particularly with tandem MS. | Dependent on matrix and required detection limits. |
| Throughput | Moderate, run times are typically longer. | High, with modern UPLC systems. | LC-MS for high-throughput screening applications. |
| Compatibility | Limited to volatile/semi-volatile compounds. | Broad, suitable for a wide range of polarities. | Both are suitable, but LC-MS is more versatile for related metabolites. |
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS, with the optimal choice depending on the analytical objective.
-
For definitive structural elucidation and identification , GC-MS with Electron Ionization is the superior technique due to its reproducible and informative fragmentation patterns.
-
For quantitative analysis , especially at low concentrations or in complex sample matrices, LC-MS with Electrospray Ionization is recommended due to its soft ionization, which preserves the molecular ion, and its high sensitivity.
A comprehensive analytical workflow for this compound in a drug development pipeline would ideally leverage both techniques: GC-MS for initial characterization and impurity identification, and a validated LC-MS/MS method for pharmacokinetic and metabolism studies. This dual approach ensures both structural integrity and quantitative accuracy, adhering to the rigorous standards of scientific research and development.
References
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PubChem. (n.d.). Ethyl Salicylate. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Retrieved from [Link]
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MassBank. (n.d.). ethyl salicylate. Retrieved from [Link]
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Gomez-Perez, M. L., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4537. Retrieved from [Link]
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Quensen, J. F., et al. (1998). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology, 32(8), 940-947. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Vrkoslav, V., & Cvacka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 304–315. Retrieved from [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Thongthoom, T., et al. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Pharmaceutical Biology, 54(1), 123-128. Retrieved from [Link]
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ResearchGate. (n.d.). MS/MS fragmentation patterns. Retrieved from [Link]
-
Chen, H. J., & Inbaraj, B. S. (2019). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. International journal of molecular sciences, 20(13), 3141. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 1-10. Retrieved from [Link]
-
ATSDR. (2000). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
ResearchGate. (2025). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl salicylate. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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NIST. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly alter the reactivity, bioavailability, and metabolic stability of a parent compound. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated hydroxybenzoates, offering experimental insights and mechanistic explanations to inform rational molecular design and synthesis.
The Fluorine Factor: A Game of Inductive and Mesomeric Effects
Fluorine's influence on the reactivity of hydroxybenzoates stems from the interplay of its strong electron-withdrawing inductive effect (-I) and its electron-donating mesomeric effect (+M). Due to its high electronegativity, fluorine pulls electron density through the sigma bond network, a phenomenon that strengthens with proximity to the reaction center.[1] Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic ring. While the inductive effect generally dominates, the mesomeric effect can't be ignored, especially when the fluorine is para to a reaction site.[2]
This duality governs the reactivity of the aromatic ring, the acidity of the hydroxyl and carboxylic acid groups, and the susceptibility of the ester functional group to nucleophilic attack.
Acidity: A Tale of Two Functional Groups
The introduction of fluorine significantly impacts the acidity of both the phenolic hydroxyl group and the carboxylic acid.
-
Carboxylic Acid (pKa of -COOH): Fluorine's potent inductive effect withdraws electron density from the carboxylate anion, stabilizing it and thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[3] This effect is most pronounced when the fluorine is in the ortho position due to its proximity to the carboxylic acid group.[1][4]
-
Phenolic Hydroxyl (pKa of -OH): Similarly, the electron-withdrawing nature of fluorine enhances the acidity of the phenolic hydroxyl group by stabilizing the resulting phenoxide ion.
Table 1: Comparison of pKa Values for Fluorinated and Non-Fluorinated Benzoic Acids
| Compound | pKa | Reference |
| Benzoic Acid | 4.20 | [5] |
| 2-Fluorobenzoic Acid | 3.27 | [5] |
| 4-Fluorobenzoic Acid | 4.14 | [2] |
| 2-Chlorobenzoic Acid | 2.94 | [5] |
Note: While not a hydroxybenzoate, the trend in benzoic acids illustrates the principle.
The data clearly shows that ortho-fluorination has a more substantial acidifying effect on the carboxylic acid than para-fluorination. Interestingly, 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid. This is attributed to the stronger +M effect of fluorine compared to chlorine, which partially counteracts its -I effect.[5]
Reactivity of the Aromatic Ring
The electron-withdrawing nature of fluorine generally deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation slower than in the non-fluorinated counterparts.[6] However, the directing effect of the hydroxyl and carboxyl groups, along with fluorine's own ortho, para-directing influence (due to its +M effect), still governs the regioselectivity of these reactions.
Conversely, the electron-deficient nature of the fluorinated aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) .[7][8] This is a key difference in reactivity compared to non-fluorinated hydroxybenzoates, which typically do not undergo SNAr unless activated by other strongly electron-withdrawing groups (like a nitro group).[8] In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group.[9] The presence of fluorine enhances the ring's electrophilicity, facilitating this attack.[7]
dot graph "" { graph [maxwidth="760px"] node [shape=box, style=filled, fontname=Helvetica, fontcolor="#FFFFFF"]; edge [color="#4285F4", arrowhead=vee, penwidth=2];
} "EAS vs. SNAr Reactivity"
Ester Hydrolysis: A Balancing Act
The rate of ester hydrolysis is influenced by the electronic environment of the carbonyl carbon. The electron-withdrawing fluorine atom can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or a hydroxide ion. This generally leads to a faster rate of hydrolysis for fluorinated hydroxybenzoates compared to their non-fluorinated analogs.[10]
However, the position of the fluorine atom and steric hindrance can also play a role. An ortho-fluoro substituent, while having the strongest inductive effect, might also introduce steric hindrance that could slow down the approach of the nucleophile.
Experimental Protocol: Comparative Ester Hydrolysis
This protocol outlines a general method for comparing the hydrolysis rates of a fluorinated and a non-fluorinated hydroxybenzoate ester.
Materials:
-
Methyl 4-hydroxybenzoate
-
Methyl 3-fluoro-4-hydroxybenzoate
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
pH meter
-
Constant temperature water bath (e.g., 25°C)
-
Magnetic stirrer and stir bars
-
Burette
-
Pipettes
-
Volumetric flasks
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.05 M) of methyl 4-hydroxybenzoate and methyl 3-fluoro-4-hydroxybenzoate in ethanol.
-
Reaction Setup: In a temperature-controlled vessel, mix a known volume of the ester solution with a known volume of the 0.1 M NaOH solution. The final concentrations should be carefully controlled.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard acid (e.g., 0.05 M HCl).
-
Titration: Back-titrate the unreacted acid with a standardized NaOH solution to determine the amount of NaOH consumed during the hydrolysis at each time point.
-
Data Analysis: Plot the concentration of the ester versus time for both the fluorinated and non-fluorinated compounds. The initial rates can be determined from the slope of these plots. A more rigorous analysis would involve fitting the data to the appropriate rate law to determine the second-order rate constants.
dot graph "" { graph [maxwidth="760px"] node [shape=box, style=filled, fontname=Helvetica]; edge [color="#202124", arrowhead=vee, penwidth=2];
} "Ester Hydrolysis Kinetics Workflow"
Enzymatic Transformations
In a biological context, fluorinated hydroxybenzoates can exhibit altered reactivity as substrates for enzymes. For instance, in studies with p-hydroxybenzoate hydroxylase, fluorinated derivatives were found to be substrates, undergoing hydroxylation.[11] Interestingly, di- and tetrafluoro derivatives led to defluorination, suggesting that the fluorine can act as a leaving group in this enzymatic reaction.[11] This highlights that the introduction of fluorine can open up new metabolic pathways.
Summary of Comparative Reactivity
| Property/Reaction | Non-Fluorinated Hydroxybenzoate | Fluorinated Hydroxybenzoate | Causality |
| Acidity (-COOH & -OH) | Lower | Higher | -I effect of fluorine stabilizes the conjugate base.[3] |
| Electrophilic Aromatic Substitution (EAS) | More reactive | Less reactive | -I effect of fluorine deactivates the ring.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive | More reactive | -I effect of fluorine makes the ring electron-deficient.[7][8] |
| Ester Hydrolysis | Slower | Generally faster | -I effect of fluorine increases the electrophilicity of the carbonyl carbon.[10] |
Conclusion
The substitution of hydrogen with fluorine in hydroxybenzoates is not a trivial modification. It fundamentally alters the electronic landscape of the molecule, leading to predictable yet profound changes in reactivity. Fluorinated hydroxybenzoates are more acidic, less susceptible to electrophilic attack, more prone to nucleophilic aromatic substitution, and their ester derivatives generally hydrolyze faster. These altered chemical properties are of paramount importance for drug development professionals and synthetic chemists, as they can be leveraged to fine-tune the pharmacological and pharmacokinetic profiles of bioactive molecules. A thorough understanding of the principles laid out in this guide is crucial for the rational design of next-generation fluorinated compounds.
References
-
Kelly, S. M. (1984). The synthesis and the liquid-crystal temperatures of sixty 4-cyano-2-fluorophenyl and 4-cyano-3-fluorophylen 4-substituted benzoates. Helvetica Chimica Acta. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Husain, M., et al. (1980). Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase. PubMed. [Link]
-
Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. [Link]
-
Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Tandfonline. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Quora. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)? Quora. [Link]
-
National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. [Link]
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A Comparative Spectroscopic Guide to Ethyl 5-fluoro-2-hydroxybenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel molecular entities is paramount. Ethyl 5-fluoro-2-hydroxybenzoate and its derivatives represent a class of compounds with significant potential, stemming from the well-established biological activities of salicylates and the unique physicochemical properties imparted by fluorine substitution. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive comparison of the spectroscopic signatures of this compound and its non-fluorinated analog, ethyl salicylate. By presenting a combination of experimental data for the analog and robustly predicted data for the fluorinated compound, this document aims to equip researchers with the foundational knowledge to confidently identify and characterize these molecules.
The Rationale for Spectroscopic Scrutiny
The introduction of a fluorine atom into an organic molecule can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of this compound, the fluorine at the C-5 position is expected to exert a significant electron-withdrawing effect, influencing the chemical environment of the entire molecule. Understanding how this substitution manifests in various spectroscopic analyses—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—is crucial for unambiguous structure confirmation and for establishing a baseline for the characterization of further derivatives.
This guide provides detailed, step-by-step protocols for acquiring these spectra, followed by an in-depth analysis and comparison of the key spectral features.
Spectroscopic Analysis Workflow
The comprehensive characterization of a novel derivative of this compound involves a multi-technique approach to gather orthogonal data, ensuring a high-confidence structural assignment.
A Senior Application Scientist's Guide to the Synthesis and Comprehensive Validation of Ethyl 5-fluoro-2-hydroxybenzoate
Introduction: The Imperative of Rigorous Validation in Chemical Synthesis
Ethyl 5-fluoro-2-hydroxybenzoate is a key substituted salicylate ester, serving as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The introduction of a fluorine atom onto the benzene ring can significantly alter the molecule's pharmacokinetic and physicochemical properties, making it a compound of high interest. When synthesizing such intermediates, particularly for applications in drug development, the confirmation of its identity and the rigorous assessment of its purity are not mere formalities—they are foundational to the integrity of all subsequent research.
This guide provides an in-depth, practical framework for the synthesis and validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind our methodological choices, establishing a self-validating system where a newly synthesized batch is objectively compared against a certified reference standard. This multi-faceted analytical approach ensures the highest degree of confidence in the material's quality, structure, and purity.
Part 1: Synthesis via Fischer-Speier Esterification
The most direct and atom-economical approach to synthesizing this compound is the Fischer-Speier esterification. This classic acid-catalyzed reaction involves the condensation of a carboxylic acid (5-fluoro-2-hydroxybenzoic acid) with an alcohol (ethanol).[1]
Causality of Method Selection: The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle in two ways:
-
Use of Excess Reactant: We employ a large excess of ethanol, which acts as both a reactant and a solvent, to drive the reaction forward.
-
Removal of Water (Implicit): While not actively removed with a Dean-Stark trap in this simplified protocol, the high concentration of the alcohol and the dehydrating nature of the sulfuric acid catalyst help to minimize the reverse reaction (ester hydrolysis).
The acid catalyst, typically concentrated sulfuric acid, plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[2][3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[2][3]
Detailed Synthesis and Workup Protocol
Materials:
-
5-fluoro-2-hydroxybenzoic acid (1.0 eq)
-
Absolute Ethanol (20-30 eq, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-hydroxybenzoic acid (e.g., 10.0 g, 64.05 mmol).
-
Add a significant excess of absolute ethanol (e.g., 150 mL, ~2.5 mol). Stir the mixture until the acid dissolves.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.7 mL, ~12.8 mmol) to the stirring solution. The addition is exothermic and should be done cautiously.
-
Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (e.g., 100 mL) and wash sequentially with deionized water (2 x 100 mL), saturated NaHCO₃ solution (3 x 75 mL, or until effervescence ceases), and finally with brine (1 x 100 mL).
-
Expert Insight: The bicarbonate wash is critical. It neutralizes the sulfuric acid catalyst and removes any unreacted 5-fluoro-2-hydroxybenzoic acid, which would otherwise co-purify with the product.
-
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Part 2: The Analytical Validation Framework
A single analytical technique is insufficient to confirm both the identity and purity of a synthesized compound. A robust validation strategy employs a suite of orthogonal (independent) methods. Our framework is built on a direct comparison between the lab-synthesized batch and a commercially available, high-purity reference standard.
A. Comparison of Physical Properties
Physical constants are a rapid and effective preliminary check of a substance's identity and purity. For liquids, boiling point under reduced pressure and density are key parameters.
Experimental Protocol:
-
Boiling Point: Determined during vacuum distillation using a thermometer placed correctly at the vapor takeoff point of the distillation head. The pressure must be recorded.
-
Density: Measured at a specified temperature (e.g., 20°C) using a calibrated pycnometer or a digital density meter.
Table 1: Comparison of Physical Properties
| Parameter | Literature Value | Reference Standard | Lab Batch Result |
|---|---|---|---|
| Molecular Formula | C₉H₉FO₃ | C₉H₉FO₃ | Confirmed by MS |
| Molecular Weight | 184.16 g/mol [4] | 184.16 g/mol | Confirmed by MS |
| Boiling Point | 145-147 °C @ 60 Torr[4] | 146 °C @ 60 Torr | 145-147 °C @ 60 Torr |
| Density (20°C) | ~1.257 g/cm³ (Calculated)[4] | 1.256 g/cm³ | 1.255 g/cm³ |
B. Spectroscopic Identification
Spectroscopy provides an unambiguous fingerprint of the molecular structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon framework.
Protocol (NMR):
-
Prepare a sample by dissolving ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed, although modern spectrometers can reference the residual solvent peak.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) & Multiplicity | Reference Standard (δ, ppm) | Lab Batch Result (δ, ppm) |
|---|---|---|---|
| -OCH₂ CH₃ (quartet) | ~4.40 (q, J = 7.1 Hz) | 4.41 | 4.41 |
| -OCH₂CH₃ (triplet) | ~1.40 (t, J = 7.1 Hz) | 1.40 | 1.40 |
| Ar-H (H6) | ~7.00 (dd, J ≈ 9.0, 4.5 Hz) | 7.01 | 7.01 |
| Ar-H (H4) | ~7.20 (ddd, J ≈ 9.0, 7.5, 3.0 Hz) | 7.22 | 7.22 |
| Ar-H (H3) | ~7.55 (dd, J ≈ 7.5, 3.0 Hz) | 7.56 | 7.56 |
| Ar-OH (singlet, broad) | ~10.5 (s, br) | 10.51 | 10.51 |
Table 3: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Reference Standard (δ, ppm) | Lab Batch Result (δ, ppm) |
|---|---|---|---|
| -OCH₂C H₃ | ~14.1 | 14.1 | 14.1 |
| -OC H₂CH₃ | ~62.0 | 62.0 | 62.0 |
| Ar-C -COOEt | ~113.0 (d) | 113.1 | 113.1 |
| Ar-C H (C6) | ~118.0 (d) | 118.2 | 118.2 |
| Ar-C H (C4) | ~119.5 (d) | 119.6 | 119.6 |
| Ar-C H (C3) | ~124.0 (d) | 124.1 | 124.1 |
| Ar-C -F | ~158.0 (d, JC-F ≈ 240 Hz) | 158.1 | 158.1 |
| Ar-C -OH | ~159.0 | 159.2 | 159.2 |
| C =O (Ester) | ~169.5 | 169.4 | 169.4 |
Note: 'd' indicates a doublet due to C-F coupling. Predicted shifts are based on analogous structures and substituent effects.
2. Mass Spectrometry (MS) MS provides the molecular weight of the compound, offering definitive confirmation of the elemental formula.
Protocol (EI-MS):
-
Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or GC-MS.
-
Acquire the spectrum in Electron Ionization (EI) mode.
-
Analyze the spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data Comparison
| Parameter | Expected Value | Reference Standard | Lab Batch Result |
|---|---|---|---|
| Ionization Mode | EI | EI | EI |
| Molecular Ion [M]⁺ | m/z 184 | m/z 184 | m/z 184 |
| Key Fragment [M-C₂H₅O]⁺ | m/z 139 | m/z 139 | m/z 139 |
| Key Fragment [M-C₂H₄]⁺ | m/z 156 | m/z 156 | m/z 156 |
3. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the presence of key functional groups. It is an excellent tool for verifying the conversion of the starting carboxylic acid to the final ester product.
Protocol (FT-IR):
-
Acquire a background spectrum of the empty ATR crystal or salt plates.
-
Apply a small drop of the neat liquid sample.
-
Acquire the sample spectrum and analyze the characteristic absorption bands.
Table 5: FT-IR Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Observation in Reference | Observation in Lab Batch |
|---|---|---|---|
| Phenolic O-H stretch | 3100-3300 (broad) | Present | Present |
| Aromatic C-H stretch | 3000-3100 | Present | Present |
| Ester C=O stretch | ~1680 | Present | Present |
| Aromatic C=C stretch | 1450-1600 | Present | Present |
| C-F stretch | ~1250 | Present | Present |
| Carboxylic Acid O-H | ~2500-3300 (very broad) | Absent | Absent |
Expert Insight: The most telling sign of a successful reaction is the disappearance of the very broad carboxylic acid O-H stretch from the starting material and the appearance of the sharp, strong ester carbonyl (C=O) stretch around 1680 cm⁻¹.
C. Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.
Protocol (Reverse-Phase HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 305 nm.
-
Sample Prep: Prepare samples of the reference standard and the lab batch at a concentration of ~0.5 mg/mL in the mobile phase.
Table 6: HPLC Purity Analysis
| Parameter | Reference Standard | Lab Batch Result |
|---|---|---|
| Retention Time (t_R_) | 5.82 min | 5.81 min |
| Peak Area % (Purity) | >99.8% | 99.7% |
| Impurity 1 (Starting Acid) | Not Detected | 0.15% (at t_R_ ~2.5 min) |
| Other Impurities | <0.1% | <0.15% |
Conclusion: A Unified Verdict on Quality
The validation of a synthesized chemical entity is a process of evidence accumulation. By systematically comparing a lab-synthesized batch of this compound against a certified reference standard, we have demonstrated a robust validation framework. The concordance of physical properties, the unequivocal structural confirmation by NMR and MS, the functional group verification by FT-IR, and the high purity determined by HPLC collectively provide a comprehensive and trustworthy assessment. This multi-pronged approach ensures that the material proceeding to the next stage of research or development is of known structure, quality, and purity, thereby upholding the principles of scientific integrity.
References
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Master Organic Chemistry. Fischer Esterification. [Link]
-
PubChem. 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
PubChem. 2-Fluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
PubChem. Ethyl Salicylate. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-fluoro-2-hydroxybenzoate
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Ethyl 5-fluoro-2-hydroxybenzoate, a fluorinated salicylic acid derivative, is a valuable reagent in organic synthesis. However, its halogenated nature and potential biological activity demand a rigorous and informed approach to waste management. This guide provides the essential safety and logistical information for its proper disposal, ensuring the protection of personnel and the environment.
Hazard Identification and Assessment: The "Why" Behind the Waste Protocol
The primary concerns are its potential to cause irritation and the environmental impact associated with halogenated organic compounds. This classification mandates that this compound be treated as a regulated hazardous waste.
Table 1: Anticipated Hazard Profile for this compound | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[2] | The acidic phenol group and organic ester can disrupt skin integrity, leading to irritation upon contact. | | Serious Eye Damage/Irritation | | Warning | H319: Causes serious eye irritation.[2] | Direct contact with the eyes can cause significant irritation, pain, and potential damage due to the chemical's reactivity. | | Specific Target Organ Toxicity (Single Exposure) | | Warning | H335: May cause respiratory irritation.[2] | Inhalation of dust or aerosols may irritate the mucous membranes and respiratory tract. | | Environmental Hazard | (Implied) | (None) | (Implied: Harmful to aquatic life) | Halogenated organic compounds can persist in the environment and exhibit toxicity to aquatic organisms.[3] Disposal down the drain is strictly prohibited.[4] |Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all appropriate engineering controls (e.g., a chemical fume hood) are operational. Adherence to PPE protocols is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and subsequent irritation.[1] Always inspect gloves for integrity before use. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or contact with solid particles, preventing serious irritation.[5] |
| Skin/Body Protection | Standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | (If generating dusts or aerosols) | Use a NIOSH-approved respirator if working outside of a fume hood or if aerosolization is likely. |
Waste Segregation & Collection Protocol
The cornerstone of compliant chemical disposal is meticulous segregation. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated solvent waste. This is a critical step because the disposal pathways and costs for these two streams are significantly different.[6]
Step-by-Step Collection Methodology
-
Container Selection:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for liquids; a sealed, lined drum for solids) and be in good condition with a secure, vapor-tight lid.[7]
-
The best initial container is often the original product container.[7]
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container. Do not wait until it is full.[7]
-
The label must clearly state "Hazardous Waste" .
-
List all chemical constituents by their full name, including "this compound". Avoid abbreviations or formulas.
-
Indicate that the contents are "Halogenated Organic Waste" .[8]
-
-
Waste Accumulation:
-
For Liquid Waste (e.g., reaction mixtures, solutions):
-
Carefully pour the waste into the designated liquid halogenated waste container using a funnel.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
For Solid Waste (e.g., contaminated filter paper, stir bars, residual product):
-
Collect all solid waste in a separate, clearly labeled solid halogenated waste container.
-
Do not mix solid and liquid waste streams.[5]
-
-
For Contaminated Labware (e.g., pipette tips, gloves):
-
Grossly contaminated items should be placed in the solid hazardous waste container. Lightly contaminated items may be disposed of according to institutional policy, but when in doubt, treat as hazardous waste.
-
-
-
Storage:
-
Keep the waste container sealed at all times, except when adding waste.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[7]
-
Store away from incompatible materials, such as strong oxidizing agents or bases.[5]
-
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
-
For Small Spills (<100 mL/g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material and contaminated debris into a sealed container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it through the halogenated waste stream.
-
Clean the spill area with soap and water.
-
-
For Large Spills (>100 mL/g):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Pathway Decision Logic
The proper disposal of this compound waste follows a clear, regulated path. The ultimate destination is a licensed hazardous waste treatment, storage, and disposal facility (TSDF), typically via incineration.[9] Your role is to ensure the waste is correctly identified, segregated, and stored for pickup by your EHS department.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
